1-Chloroethyl Cyclohexyl Carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloroethyl cyclohexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWFHWHTYZZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459428 | |
| Record name | 1-Chloroethyl Cyclohexyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-83-2 | |
| Record name | 1-Chloroethyl cyclohexyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro-1-ethylcyclohexyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloroethyl Cyclohexyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro-1-ethylcyclohexyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, 1-chloroethyl cyclohexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Chloroethyl Cyclohexyl Carbonate. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Core Chemical Properties
This compound is a halogenated organic compound classified as a chlorinated carbonate ester.[1] At room temperature, it is a colorless to pale yellow liquid with a faint, ether-like or ester-like odor.[1][2][3] It is primarily utilized as a reactive intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][4][5]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅ClO₃ | [3][5] |
| Molecular Weight | 206.67 g/mol | [3][6] |
| CAS Number | 99464-83-2 | [1][3][5] |
| Appearance | Colorless to pale yellow, clear liquid/oil | [1][2][3] |
| Odor | Faint, characteristic ether-like or ester-like; pungent | [1][7] |
| Density | 1.12 - 1.13 g/cm³ (Predicted) | [3][7] |
| Melting Point | -16 °C | [7] |
| Boiling Point | 283.9 ± 19.0 °C (Predicted at 760 mmHg) | [3] |
| 107 °C (at 10 mmHg) | [8] | |
| Flash Point | 84 °C | [8] |
| Solubility | Slightly soluble in water. Soluble in common organic solvents such as toluene, acetone, chloroform, THF, dichloromethane (B109758), ethyl acetate, and DMSO. | [1][7][9][10] |
| Refractive Index | 1.4540 - 1.4580 | [10] |
| Stability | Hydrolytically unstable; sensitive to moisture. Stable under recommended storage conditions (2-8°C, dry). Considered hygroscopic. | [1][7][10] |
Detailed spectroscopic data for this compound is not widely available in the public domain. However, the following information has been reported:
-
¹H-NMR (500 MHz, CDCl₃): The following proton NMR data has been published: δ 1.22-1.30 (m, 1H), 1.32-1.41 (m, 2H), 1.42-1.58 (m, 3H), 1.71-1.80 (m, 2H), 1.83 (d, J=6.0 Hz, 3H), 1.89-2.00 (m, 2H), 4.65-4.72 (m, 1H), 6.43 (q, J=6.0 Hz, 1H).[11]
-
Infrared (IR) Spectroscopy: While a full spectrum is not available, the characteristic strong C=O stretching vibration for the carbonate group is expected in the 1740-1760 cm⁻¹ region.[2]
Note: While some commercial suppliers indicate the availability of ¹³C-NMR, IR, and Mass Spectrometry data, these spectra are not publicly accessible.
Reactivity and Applications
The chemical behavior of this compound is defined by the electrophilic nature of the chloroethyl group.[1] The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible).[4][8] This reactivity is harnessed in its primary application as a key intermediate for creating prodrugs.[4]
A notable example is its use in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[2][3] In this context, the (1-cyclohexyloxycarbonyloxy)ethyl group is attached to the parent drug molecule to enhance its bioavailability.[4] The compound has also been explored in polymer chemistry.[1][8]
The following diagram illustrates the role of this compound as a reactive intermediate in prodrug synthesis.
Experimental Protocols: Synthesis
The most common method for synthesizing this compound is the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate in the presence of a non-nucleophilic base.[2][4]
This protocol is a synthesized representation based on cited laboratory procedures.[2][11][12]
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 eq) and pyridine (1.1-1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[12] Some procedures also utilize temperatures between 0-10 °C.[1]
-
Addition of Chloroformate: While stirring vigorously, add 1-chloroethyl chloroformate (1.0-1.05 eq) dropwise to the cooled solution over a period of 10-15 minutes, ensuring the internal temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours (or overnight) to ensure the reaction goes to completion.[11][12]
-
Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (3 times) and then with saturated aqueous sodium chloride.[11][12]
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Product: The resulting product is this compound, typically obtained as a colorless oil with a high yield (e.g., 88-94%).[11][12]
The following diagram provides a visual representation of this experimental workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 99464-83-2 | Benchchem [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Buy this compound | 99464-83-2 [smolecule.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound | CAS:99464-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound CAS#: 99464-83-2 [m.chemicalbook.com]
- 9. This compound(99464-83-2) 1H NMR [m.chemicalbook.com]
- 10. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound | 99464-83-2 [chemicalbook.com]
A Comprehensive Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate
CAS Number: 99464-83-2
This technical guide provides an in-depth overview of 1-Chloroethyl Cyclohexyl Carbonate, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its significant applications, particularly in the formation of prodrugs.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1][2] It is a halogenated organic compound classified as a chlorinated carbonate ester. The presence of a chloroethyl group makes it a reactive intermediate, particularly susceptible to nucleophilic substitution reactions.[2][3][4] It is soluble in common organic solvents such as toluene, acetone, chloroform, and THF, with limited solubility in water.[5][6]
Table 1: Chemical Identification and Properties
| Property | Value |
| CAS Number | 99464-83-2 |
| Molecular Formula | C₉H₁₅ClO₃[2][][8][9] |
| Molecular Weight | 206.66 g/mol [3][8] |
| IUPAC Name | This compound[][10] |
| Synonyms | Carbonic acid 1-chloroethyl cyclohexyl ester, 1-(Cyclohexyloxycarbonyloxy)ethyl chloride, Cilexetil chloride[2][] |
| InChI Key | ONZWFHWHTYZZLM-UHFFFAOYSA-N[3][8][10] |
| Canonical SMILES | CC(OC(=O)OC1CCCCC1)Cl[] |
| Purity | >98.0% (GC)[5][9][11] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Odor | Faint, characteristic ether-like or pungent odor[5] |
| Density | 1.12 - 1.13 g/cm³ (Predicted)[1][5] |
| Boiling Point | 84 °C[1] |
| Melting Point | -16 °C[5] |
| Flash Point | 84 °C[4] |
| Solubility | Soluble in common organic solvents (toluene, acetone, chloroform, THF); slightly soluble in water[5] |
| ¹H-NMR (CDCl₃, 500 MHz) | δ 1.22-1.30 (m, 1H), 1.32-1.41 (m, 2H), 1.42-1.58 (m, 3H), 1.71-1.80 (m, 2H), 1.83 (d, J=6.0 Hz, 3H), 1.89-2.00 (m, 2H), 4.65-4.72 (m, 1H), 6.43 (q, J=6.0 Hz, 1H)[12] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the direct esterification of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[3][4] This reaction is a nucleophilic acyl substitution, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]
Detailed Experimental Protocol for Synthesis
This protocol is based on a commonly cited method for the laboratory-scale synthesis of this compound.[1][12][13]
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of cyclohexanol (e.g., 1.83 g) and pyridine (e.g., 1.45 g) in methylene chloride (e.g., 30 ml) is prepared in a reaction vessel.[13]
-
The solution is cooled to -78°C using a dry ice/acetone bath.[13]
-
1-Chloroethyl chloroformate (e.g., 2.0 ml) is added dropwise to the stirred solution over a period of 10 minutes.[13]
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 16 hours.[13]
-
The reaction mixture is then washed three times with saturated aqueous sodium chloride.[13]
-
The organic layer is dried over anhydrous magnesium sulfate.[13]
-
The solvent is removed under reduced pressure to yield this compound as a colorless oil.[13]
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, most notably Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[1][14] Its utility stems from its role in creating prodrugs, which are inactive compounds that are metabolized in the body to release the active drug.[3] This strategy is often employed to enhance the bioavailability of a therapeutic agent.[3]
The compound's reactivity is harnessed to attach the (1-cyclohexyloxycarbonyloxy)ethyl group to a parent drug molecule.[3] This moiety can improve the drug's absorption and distribution, and is later cleaved in the body to release the active pharmaceutical ingredient.
Caption: Logical relationship of this compound in prodrug formation.
Reactivity and Mechanism
The key to the functionality of this compound lies in the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (the chlorine atom).[3] This facilitates nucleophilic substitution reactions, which are fundamental to its application in organic synthesis.[3][4] The reaction can proceed through either an SN1 or SN2 pathway, depending on the specific reaction conditions and the nucleophile involved.[3][4]
Safety and Handling
This compound is considered harmful and can cause irritation to the skin, mucous membranes, and eyes.[5] It is recommended to use appropriate personal protective equipment, including glasses, gloves, and protective clothing, when handling this compound.[5] The oral LD50 in rats is 5600 mg/kg.[5] For storage, the compound should be kept in a sealed, dry, and well-ventilated area, preferably at room temperature or below 15°C for long-term stability.[5][9][10][15]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and reactivity profile make it an essential building block for the creation of complex molecules, particularly in the development of prodrugs to enhance therapeutic efficacy. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development.
References
- 1. This compound | 99464-83-2 [chemicalbook.com]
- 2. CAS 99464-83-2: this compound [cymitquimica.com]
- 3. This compound | 99464-83-2 | Benchchem [benchchem.com]
- 4. Buy this compound | 99464-83-2 [smolecule.com]
- 5. framochem.com [framochem.com]
- 6. innospk.com [innospk.com]
- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. biocrick.com [biocrick.com]
- 10. This compound | 99464-83-2 [sigmaaldrich.com]
- 11. This compound | 99464-83-2 | TCI EUROPE N.V. [tcichemicals.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. nbinno.com [nbinno.com]
- 15. 99464-83-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloroethyl Cyclohexyl Carbonate, a key intermediate in the synthesis of various pharmaceutical agents, most notably the angiotensin II receptor antagonist, Candesartan (B1668252) Cilexetil. This document details the molecular structure, physicochemical properties, synthesis protocols, and available analytical data for this compound. The information is intended to support research, development, and quality control activities involving this important chemical entity.
Molecular Structure and Identification
This compound is a carbonate ester characterized by a cyclohexyl group and a 1-chloroethyl group attached to the carbonate moiety. The presence of a chiral center on the chloroethyl group means the compound can exist as a racemic mixture.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 99464-83-2[1][2][3] |
| Molecular Formula | C₉H₁₅ClO₃[1][2][3] |
| Molecular Weight | 206.67 g/mol [1][2] |
| Canonical SMILES | CC(OC(=O)OC1CCCCC1)Cl[1] |
| InChI | InChI=1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3[1] |
| InChIKey | ONZWFHWHTYZZLM-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is typically a colorless to pale yellow, clear liquid with a pungent odor.[3] It is soluble in common organic solvents such as toluene, acetone, chloroform, and THF.[3]
| Property | Value | Source |
| Appearance | Clear liquid with a pungent odor | [3] |
| Color | Colorless to yellowish | [3] |
| Density | 1.12 g/cm³ | [3] |
| Melting Point | -16 °C | [3] |
| Boiling Point | 283.9 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 100 °C (tag close cup) | [3] |
| Solubility | Soluble in common organic solvents (toluene, acetone, chloroform, THF) | [3] |
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.
Logical Relationship: Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of cyclohexanol and pyridine in dichloromethane is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
1-Chloroethyl chloroformate is added dropwise to the stirred solution over a period of 10 minutes, maintaining the low temperature.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 16 hours.
-
The reaction mixture is then washed three times with a saturated aqueous sodium chloride solution.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as a colorless oil.
This protocol has been reported to yield the product in approximately 88% to 94%.
Analytical Data
Spectroscopic Data
¹H-NMR (500 MHz, CDCl₃): Detailed proton NMR data is crucial for the structural confirmation of the synthesized product.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 6.43 | Quartet | 6.0 Hz | 1H | -O-CH(Cl)-CH₃ |
| 4.65-4.72 | Multiplet | - | 1H | Cyclohexyl C1-H |
| 1.89-2.00 | Multiplet | - | 2H | Cyclohexyl |
| 1.83 | Doublet | 6.0 Hz | 3H | -O-CH(Cl)-CH₃ |
| 1.71-1.80 | Multiplet | - | 2H | Cyclohexyl |
| 1.42-1.58 | Multiplet | - | 3H | Cyclohexyl |
| 1.32-1.41 | Multiplet | - | 2H | Cyclohexyl |
| 1.22-1.30 | Multiplet | - | 1H | Cyclohexyl |
¹³C-NMR: While specific experimental data is not readily available in the public domain, predicted chemical shifts can be used for preliminary analysis. Key expected signals would include the carbonyl carbon of the carbonate, the chlorinated methine carbon, the methyl carbon, and the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule.
| Absorption Range (cm⁻¹) | Functional Group | Intensity |
| 2850-3000 | C-H Stretch (Alkyl) | Strong |
| 1740-1760 | C=O Stretch (Carbonate) | Strong[1] |
| 970-1260 | C-O Stretch (Carbonate) | Strong[1] |
| 700-800 | C-Cl Stretch | Strong[1] |
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular formula of C₉H₁₅ClO₃. The fragmentation pattern would be expected to show characteristic losses. A key feature in the mass spectrum is the isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl), where the M+2 peak has an intensity of approximately one-third of the molecular ion peak.[1]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of Candesartan Cilexetil, an important antihypertensive drug.[2] It is used to introduce the cilexetil promoiety, which enhances the bioavailability of the active candesartan molecule. Due to its role in pharmaceutical synthesis, it is often monitored as a genotoxic impurity.
Safety and Handling
This compound is classified as a harmful substance. It can be irritating to the skin, mucous membranes, and eyes.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Storage and Stability
The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store it at temperatures between 2-8°C.[1] Due to its reactivity, prolonged storage may require re-analysis to confirm purity.
This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. For further detailed information, consulting primary literature and analytical reports is recommended.
References
An In-depth Technical Guide to the Synthesis Mechanism of 1-Chloroethyl Cyclohexyl Carbonate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism, and experimental protocols for 1-Chloroethyl Cyclohexyl Carbonate. It is a key intermediate in organic synthesis, particularly valued for its role as a precursor in the production of prodrugs, such as the angiotensin II receptor antagonist, Candesartan Cilexetil.[1][2] The compound, with the chemical formula C₉H₁₅ClO₃ and CAS number 99464-83-2, is a colorless to pale yellow liquid.[1][3]
Core Synthesis Pathway: Nucleophilic Acyl Substitution
The most prevalent and efficient method for synthesizing this compound is through the direct esterification of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4]
The fundamental steps of the mechanism are as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroxyl (-OH) group of cyclohexanol on the electrophilic carbonyl carbon of 1-chloroethyl chloroformate.[4]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[4]
-
Collapse of the Intermediate: The intermediate collapses, re-forming the carbonyl double bond and eliminating the most stable leaving group, which is the chloride ion (Cl⁻).[4]
-
Deprotonation: A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][5] The base deprotonates the resulting oxonium ion, yielding the final product, this compound, and the hydrochloride salt of the base.[4]
The reaction is typically performed under anhydrous conditions in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 to -78 °C) to minimize side reactions.[5][6]
Reaction Scheme Visualization
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Alternative Synthesis Route
An alternative industrial method involves a two-step reaction. First, trichloromethyl chloroformate (diphosgene) is decomposed to phosgene (B1210022). This phosgene then reacts with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of a catalyst to form 1-chloroethyl chloroformate. In the second step, this in situ generated intermediate reacts with cyclohexanol in the presence of an acid-binding agent like triethylamine to produce the final product.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocol is a representative example compiled from established laboratory procedures.[1][6][8]
Objective: To synthesize this compound.
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine (or Triethylamine)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanol and pyridine in anhydrous dichloromethane.[8]
-
Cool the solution to a low temperature, typically between -78°C and 0°C, using an appropriate cooling bath (e.g., dry ice/acetone or an ice bath).[6][8]
-
Add 1-chloroethyl chloroformate dropwise to the stirred solution over a period of 10-15 minutes, ensuring the temperature remains constant.[6][8]
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Continue stirring the reaction mixture for several hours (e.g., 16 hours or overnight) to ensure the reaction goes to completion.[6][8]
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with saturated aqueous sodium chloride solution or water.[6][8]
-
Dry the isolated organic layer over anhydrous magnesium sulfate.[6]
-
Filter off the drying agent.
-
Purification: Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product as a colorless or pale yellow oil.[6][8] Further purification can be achieved by vacuum distillation.[7]
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes reactant quantities and reaction yields from various reported experimental procedures. This allows for easy comparison of different lab-scale syntheses.
| Reactant 1 (Cyclohexanol) | Reactant 2 (1-Chloroethyl Chloroformate) | Base (Pyridine) | Solvent (CH₂Cl₂) | Temp. | Time | Yield | Reference |
| 1.83 g (18.3 mmol) | 2.0 mL (~2.6 g, 18.3 mmol) | 1.45 g (18.3 mmol) | 30 mL | -78°C to RT | 16 h | 88% | [6] |
| 1.4 g (13.97 mmol) | 2.0 g (13.97 mmol) | 1.22 g (15.42 mmol) | 27 mL | 0-5°C to RT | Overnight | 94% | [8] |
| 1.33 g (13.3 mmol) | 1.99 g (13.9 mmol) | 1.27 g (16.1 mmol) | 11 mL | -78°C | 3 h | N/A | [1] |
| 9.15 g (91.5 mmol) | 10 mL (~13 g, 91.5 mmol) | 7.4 mL (91.5 mmol) | 150 mL | Ice bath to RT | 2 h | 70% | [9] |
Note: "RT" denotes Room Temperature. Molar amounts are calculated for comparison.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its 1-chloroethyl group.[5] This group serves as a highly electrophilic center, making the molecule susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways are possible depending on conditions).[3][4]
This reactivity is harnessed in pharmaceutical synthesis, particularly for creating prodrugs.[4] The (1-cyclohexyloxycarbonyloxy)ethyl moiety is attached to a parent drug molecule. This promoiety can improve the drug's bioavailability and is designed to be cleaved in vivo to release the active therapeutic agent.[4] Its most notable application is as a key intermediate in the synthesis of Candesartan Cilexetil, an antihypertensive medication.[1][8]
References
- 1. This compound | 99464-83-2 [chemicalbook.com]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. Buy this compound | 99464-83-2 [smolecule.com]
- 4. This compound | 99464-83-2 | Benchchem [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
Spectroscopic Analysis of 1-Chloroethyl Cyclohexyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Chloroethyl Cyclohexyl Carbonate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 99464-83-2
-
Molecular Formula: C₉H₁₅ClO₃
-
Molecular Weight: 206.67 g/mol [1]
-
Appearance: Colorless to light yellow clear liquid.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.4 | Quartet | 1H | -CH(Cl)- |
| ~4.7 | Multiplet | 1H | Cyclohexyl -CH-O- |
| ~1.8 | Doublet | 3H | -CH(Cl)CH₃ |
| 1.2 - 1.9 | Multiplet | 10H | Cyclohexyl -CH₂ - |
¹³C NMR (Carbon-13) Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following are predicted chemical shift ranges.
| Chemical Shift (δ) ppm | Assignment |
| 160 - 185 | Carbonyl (C=O)[2] |
| ~70 - 80 | Cyclohexyl C H-O[2] |
| 40 - 45 | C H-Cl[2] |
| 20 - 40 | Cyclohexyl C H₂[2] |
| ~20 | C H₃[2] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | C-H Stretch (Alkyl) |
| 1740 - 1760 | Strong | C=O Stretch (Carbonate) |
| 970 - 1260 | Strong | C-O Stretch (Carbonate) |
| 700 - 800 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
-
Monoisotopic Mass: 206.07097 Da[2]
Predicted Fragmentation Pattern
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₉H₁₅ClO₃.[2] The fragmentation of this compound under mass spectrometry conditions can proceed through several pathways:
| m/z (mass-to-charge ratio) | Possible Fragment |
| 207.07825 | [M+H]⁺ (protonated molecule)[2] |
| 229.06019 | [M+Na]⁺ (sodium adduct)[2] |
| 189.06823 | [M+H-H₂O]⁺ (loss of water from protonated molecule)[2] |
| Varies | Fragments from cleavage of the cyclohexyl ring[2] |
| Varies | Fragments from decarboxylation-dehydrochlorination[2] |
The presence of a single chlorine atom is expected to produce a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third of the molecular ion peak.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Analysis (e.g., using Electrospray Ionization - ESI):
-
The analysis is performed on a mass spectrometer equipped with an ESI source.
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.
-
A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Workflow and Data Relationships
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Interrelation of data from different spectroscopic techniques.
References
An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1-Chloroethyl Cyclohexyl Carbonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Properties
This compound is a halogenated organic compound, specifically a chlorinated carbonate ester.[1] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1][2][3][4] The presence of the chloroethyl group imparts significant reactivity to the molecule, making it a valuable synthetic intermediate.[2]
Identification
| Identifier | Value |
| IUPAC Name | This compound[] |
| CAS Number | 99464-83-2[2][3][] |
| Molecular Formula | C9H15ClO3[2][3][] |
| Molecular Weight | 206.67 g/mol [][6] |
| Synonyms | 1-(Cyclohexyloxycarbonyloxy)ethyl chloride, Carbonic acid 1-chloroethyl ester cyclohexyl ester, Cilexetil chloride[2][] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid with a pungent odor. | [1][2][3][4] |
| Melting Point | -16 °C | [3] |
| Boiling Point | 283.9 ± 19.0 °C (Predicted) | [] |
| Density | 1.12 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents such as toluene, acetone, chloroform, and THF.[3][7] Slightly soluble in water.[1] | [1][3][7] |
| Purity | ≥ 98.0% (by Gas Chromatography) | [3] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[8][9] This reaction is a dehydrochlorination process, which is a type of nucleophilic acyl substitution.[8] The hydroxyl group of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[8]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on a literature procedure for the synthesis of this compound[9][10]:
Materials:
-
Cyclohexanol (1.83 g, 18.27 mmol)
-
Pyridine (B92270) (1.45 g, 18.33 mmol)
-
1-Chloroethyl chloroformate (2.0 ml, 18.3 mmol)
-
Methylene chloride (30 ml)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cyclohexanol and pyridine in methylene chloride is prepared in a round-bottom flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
1-Chloroethyl chloroformate is added dropwise to the stirred solution over a period of 10 minutes.[9]
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 16 hours.[9]
-
The reaction mixture is then washed three times with 30-ml portions of saturated aqueous sodium chloride.[9]
-
The organic layer is dried over anhydrous magnesium sulfate.[9]
-
The solvent is removed by distillation under reduced pressure to yield the final product as a colorless oil.[9]
Yield: 3.31 g (88%)[9]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceutical agents.[3][10] Its primary application is in the formation of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug.[8] This strategy is often employed to enhance the bioavailability of a therapeutic agent.[8]
A notable example is its use in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[4] The (1-cyclohexyloxycarbonyloxy)ethyl group is attached to the parent drug molecule as a promoiety.[8]
Role as a Prodrug Moiety
Caption: Logical relationship of this compound in prodrug synthesis and activation.
Analytical Methods
The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): Used to determine the purity of the compound and to quantify impurities such as dicyclohexyl carbonate and unreacted cyclohexanol.[3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis, with a mobile phase consisting of acetonitrile, water, and phosphoric acid.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy is used to confirm the structure of the compound. The characteristic peaks for the protons in the molecule have been reported.[10]
Safety and Handling
This compound is considered harmful and an irritant.[3] Proper safety precautions must be taken during its handling and storage.
Hazard Information
| Hazard | Description |
| Health Hazards | Irritating to skin, mucous membranes, and eyes.[3] May be harmful if swallowed or inhaled. |
| Physical Hazards | Combustible liquid.[1] Flashpoint: 100 °C (Tag closed cup).[3] |
| Environmental Hazards | No specific data available, but release into the environment should be avoided. |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][12][13][14]
-
Handling: Use in a well-ventilated area.[13] Avoid contact with skin and eyes.[12][13] Avoid breathing vapors.[1][12]
-
Storage: Store in a tightly closed original drum in a covered, dry, and well-ventilated warehouse.[3] Recommended storage temperature is below 15°C.[3] Some sources recommend storage at 2-8°C.[1][15] The product is stable under these conditions.[3]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its primary application lies in the pharmaceutical industry, particularly in the development of prodrugs to improve the therapeutic efficacy of active pharmaceutical ingredients. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and storage. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 99464-83-2: this compound [cymitquimica.com]
- 3. framochem.com [framochem.com]
- 4. This compound | 99464-83-2 [chemicalbook.com]
- 6. Cyclohexyl 1-Chloroethyl Carbonate | CAS No- 99464-83-2 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | CAS:99464-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | 99464-83-2 | Benchchem [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. biocrick.com [biocrick.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 1-Chloroethyl Cyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and synthesis of 1-Chloroethyl Cyclohexyl Carbonate, a pivotal intermediate in the production of various pharmaceuticals. This document provides a comprehensive overview of its development, detailed experimental protocols for its synthesis, and quantitative data to support researchers and scientists in the field of drug development.
Discovery and Historical Context
The synthesis of this compound was first reported in the late 20th century.[1] Its development is intrinsically linked to the advancements in medicinal chemistry, specifically in the area of prodrug design. The primary driver for its creation was the need for activated esters that could be used in controlled chemical transformations to create more effective drug delivery systems.[1]
This compound emerged as a crucial building block in the synthesis of the angiotensin II receptor antagonist, Candesartan (B1668252) Cilexetil.[2][3][4] The cilexetil moiety, which is attached to the candesartan molecule via the this compound intermediate, enhances the drug's bioavailability. This prodrug strategy allows for the inactive form of the drug to be more readily absorbed in the body, where it is then metabolized into the active therapeutic agent.[2] The history of this compound is therefore not one of a standalone discovery, but rather a targeted invention to solve a specific challenge in pharmaceutical development.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The most common and well-documented methods are direct esterification and a two-step process involving trichloromethyl chloroformate (diphosgene).
Direct Esterification
The most prevalent method for synthesizing this compound is the direct reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[2][5] This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of 1-chloroethyl chloroformate.[2] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion.[1]
Trichloromethyl Chloroformate (Diphosgene) Method
An alternative synthetic route utilizes trichloromethyl chloroformate, also known as diphosgene, as a precursor.[2] In this multi-step process, diphosgene is first decomposed to generate phosgene (B1210022) in situ. The phosgene then reacts with paraldehyde (B1678423) to form 1-chloroethyl chloroformate, which subsequently reacts with cyclohexanol to yield the final product.[2] This method offers a safer alternative to handling highly toxic phosgene gas directly.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods for this compound.
Table 1: Synthesis of this compound via Direct Esterification
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cyclohexanol | 1-Chloroethyl chloroformate | Pyridine | Dichloromethane (B109758) | 0 - 20 | Overnight | 94 | [6] |
| Cyclohexanol | 1-Chloroethyl chloroformate | Pyridine | Dichloromethane | -78 to Room Temp | 16 hours | 88 | [5] |
| Cyclohexanol | 1-Chloroethyl chloroformate | Pyridine | Methylene Chloride | Ice-bath to Room Temp | 16 hours | 70 | [1] |
Table 2: Synthesis of this compound via Trichloromethyl Chloroformate
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Temperature (°C) | Yield (%) | Reference |
| Trichloromethyl chloroformate | Paraldehyde | Cyclohexanol | Triethylamine or Pyridine | -10 to 20 | 92 | [7] |
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis routes of this compound.
Protocol 1: Direct Esterification using Pyridine
Materials:
-
Cyclohexanol (1.4 g, 13.97 mmol)[6]
-
1-Chloroethyl chloroformate (2.0 g, 13.97 mmol)[6]
-
Pyridine (1.22 g, 15.42 mmol)[6]
-
Dichloromethane (CH₂Cl₂)[6]
-
Water[6]
Procedure:
-
Dissolve cyclohexanol in 15 mL of dichloromethane in a reaction vessel under a nitrogen atmosphere and cool to 0-5°C.[6]
-
Slowly add a solution of 1-chloroethyl chloroformate in 10 mL of dichloromethane to the reaction mixture.[6]
-
Stir the solution for 15 minutes.[6]
-
Add a solution of pyridine in 2 mL of dichloromethane dropwise.[6]
-
Allow the reaction mixture to stir overnight at room temperature.[6]
-
Add 20 mL of dichloromethane and 20 mL of water to the reaction solution.[6]
-
Separate the organic phase and wash it three times with 20 mL of water.[6]
-
Dry the organic phase and concentrate it to yield this compound.[6]
Protocol 2: Synthesis using Trichloromethyl Chloroformate
Materials:
-
Trichloromethyl chloroformate
-
Triethylamine or Pyridine
-
Paraldehyde
-
Cyclohexanol
-
Water
Procedure:
-
In a reactor, add triethylamine or pyridine to trichloromethyl chloroformate at a temperature between -10°C and 0°C.[7]
-
Dropwise, add paraldehyde to the mixture to initiate the reaction.[7]
-
After the initial reaction is complete, add more triethylamine or pyridine.[7]
-
While maintaining the reactor temperature below 20°C, add cyclohexanol dropwise and continue to stir until the reaction is complete.[7]
-
Wash the resulting product with water.[7]
-
The organic phase, which is this compound, is then purified by distillation under reduced pressure.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical synthesis pathways described above.
Caption: Direct Esterification Synthesis of this compound.
Caption: Synthesis via the Trichloromethyl Chloroformate (Diphosgene) Route.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 99464-83-2 | Benchchem [benchchem.com]
- 3. This compound | Manasa Life Sciences [manasalifesciences.com]
- 4. This compound | 99464-83-2 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
An In-depth Technical Guide on the Reactivity of 1-Chloroethyl Cyclohexyl Carbonate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroethyl cyclohexyl carbonate is a key bifunctional reagent, pivotal in the synthesis of advanced pharmaceutical prodrugs. Its reactivity is characterized by the labile 1-chloroethyl group, which serves as a potent electrophile for a variety of nucleophiles. This technical guide provides a comprehensive analysis of the reactivity of this compound with various nucleophilic agents, including carboxylates, amines, and thiols. The document outlines the underlying reaction mechanisms, presents available quantitative data, details experimental protocols, and discusses the influence of reaction conditions on product formation and yield. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and the development of novel therapeutic agents.
Introduction
This compound (CECC), with the chemical formula C₉H₁₅ClO₃, is a halogenated carbonate ester.[1][2] It is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents.[3] The significance of this compound stems from its utility as a versatile intermediate in organic synthesis, most notably in the pharmaceutical industry for the preparation of prodrugs. The (cyclohexyloxy)carbonyloxy)ethyl promoiety introduced by this reagent can enhance the lipophilicity and oral bioavailability of parent drug molecules.[4] A prime example of its application is in the synthesis of the angiotensin II receptor antagonist, candesartan (B1668252) cilexetil.[5]
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom. This carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][6] The rate and outcome of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
This guide will delve into the specifics of these reactions, providing a detailed examination of the interaction of this compound with key classes of nucleophiles.
General Reaction Mechanism
The primary reaction pathway for this compound with nucleophiles is the Sₙ2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.
The key features of this mechanism are:
-
Bimolecular Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile.[7]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the chlorine atom.
-
Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, the reaction proceeds with an inversion of its configuration.
-
Solvent Effects: Polar aprotic solvents, such as acetonitrile, DMF, and acetone, are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the attacking species.[8][9] Polar protic solvents can solvate the nucleophile, reducing its reactivity.[8]
While the Sₙ2 pathway is predominant, under certain conditions, particularly with weak nucleophiles and in polar protic solvents that can stabilize a carbocation, a unimolecular (Sₙ1) mechanism may compete.[4][6] The Sₙ1 mechanism involves the initial, rate-limiting departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.
Reactivity with Carboxylate Nucleophiles
The reaction of this compound with carboxylate anions is a cornerstone of its application in prodrug synthesis. This reaction forms a 1-(cyclohexyloxycarbonyloxy)ethyl ester linkage, which can be enzymatically cleaved in vivo to release the active drug.
Quantitative Data
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trityl Candesartan | K₂CO₃ | DMA | Not specified | Not specified | Not specified | [10] |
| Trityl Candesartan | K₂CO₃, Tetrabutylammonium (B224687) bromide (activator) | Not specified | Not specified | Not specified | - | [6] |
| Trityl Candesartan | K₂CO₃ | Toluene (B28343) | 50-55 | 8.5 | 84.8 | |
| Trityl Candesartan | Triethylamine | Acetonitrile | Reflux | 5 | - | [11] |
| Trityl Candesartan | Alkaline environment | Methane amide, DMF, DMA, DMSO, NMP, or HMPA | 55-60 | - | 88.4 (of trityl candesartan cilexetil) | [2] |
Note: The yields reported in patents often refer to a specific step in a multi-step synthesis and may not solely reflect the efficiency of the nucleophilic substitution.
Experimental Protocol: Synthesis of Candesartan Cilexetil
The following is a representative experimental protocol adapted from the patent literature for the synthesis of candesartan cilexetil from trityl candesartan and this compound.
Materials:
-
Trityl candesartan
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Tetrabutylammonium hydrogen sulfate (B86663) (phase transfer catalyst)
Procedure:
-
A suspension of trityl candesartan (1 equivalent), this compound (2 equivalents), potassium carbonate (3 equivalents), and tetrabutylammonium hydrogen sulfate (catalytic amount) in toluene is prepared in a reaction vessel equipped with a stirrer and a condenser.
-
The mixture is stirred at 50-55 °C for approximately 8.5 hours.
-
The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., HPLC or TLC).[12]
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure to yield crude trityl candesartan cilexetil.
-
The trityl protecting group is then removed under acidic conditions (e.g., refluxing in methanol/water) to yield candesartan cilexetil.[4]
-
The final product is purified by crystallization.[4]
Reactivity with Amine Nucleophiles
Amines are potent nucleophiles and are expected to react readily with this compound. The reaction would lead to the formation of a quaternary ammonium (B1175870) salt or, after deprotonation, an N-(1-(cyclohexyloxycarbonyloxy)ethyl) amine derivative. These reactions are generally fast and can be complex, potentially leading to a mixture of products including secondary and tertiary amines and their salts.[13]
While specific quantitative data for the reaction of this compound with amines is scarce in the literature, the general principles of Sₙ2 reactions with amine nucleophiles apply. The nucleophilicity of amines is influenced by factors such as basicity and steric hindrance.[14]
Reactivity with Thiol Nucleophiles
Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react efficiently with this compound to form thioethers. The high nucleophilicity of sulfur is attributed to its large size and polarizability.
Hydrolysis and Side Reactions
This compound is susceptible to hydrolysis, which can occur under both acidic and basic conditions.[4] Hydrolysis leads to the cleavage of the carbonate ester, yielding cyclohexanol, 1-chloroethanol (B3344066), and carbon dioxide. 1-chloroethanol can further decompose to acetaldehyde.[6]
A potential side reaction during nucleophilic substitution is the elimination of HCl from the 1-chloroethyl moiety to form vinyl cyclohexyl carbonate.[6] This side product can then undergo further decomposition. The formation of chloroacetaldehyde (B151913) has also been reported as a possible degradation product.[6]
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of prodrugs. Its reactivity is primarily governed by the Sₙ2 displacement of the chloride by a nucleophile. While the reaction with carboxylates is well-documented in the context of candesartan cilexetil synthesis, there is a need for more systematic and quantitative studies on its reactivity with a broader range of nucleophiles, including amines and thiols. Such studies would provide a more complete understanding of its synthetic utility and enable the design of more efficient and selective transformations in drug development and other areas of chemical research. The detailed experimental protocols and reactivity data presented in this guide offer a solid foundation for further exploration and application of this important synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 5. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
1-Chloroethyl Cyclohexyl Carbonate as a halogenated organic compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroethyl Cyclohexyl Carbonate is a halogenated organic compound with significant applications as a reactive intermediate in pharmaceutical and polymer chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and scientists in their work with this versatile compound.
Introduction
This compound (CECC), with the chemical formula C₉H₁₅ClO₃, is a chlorinated carbonate ester.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic faint, ether-like, or ester-like odor.[1] The presence of a chloroethyl group makes it a reactive molecule, particularly susceptible to nucleophilic substitution reactions.[1][2][3] This reactivity is harnessed in organic synthesis, most notably in the production of prodrugs, where it serves as a key intermediate.[1][2] One of its most prominent applications is in the synthesis of the angiotensin II receptor antagonist, Candesartan Cilexetil.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | References |
| Molecular Formula | C₉H₁₅ClO₃ | [1][6][7][8][9][10][11][12] |
| Molecular Weight | 206.66 g/mol | [2][9][13][14] |
| CAS Number | 99464-83-2 | [1][2][4][5][6][7][8][10][11][12][15] |
| Appearance | Colorless to pale yellow liquid | [1][4][7] |
| Odor | Faint, ether-like or ester-like | [1] |
| Density | 1.12 g/cm³ (Predicted: 1.13±0.1 g/cm³) | [4][6] |
| Melting Point | -16 °C | [6] |
| Boiling Point | 84 °C at 10 mmHg | [3][4] |
| Flash Point | 84 °C | [3] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate, methanol, toluene, acetone, THF); slightly soluble in water. | [1][4][6][16] |
| Storage Temperature | 2-8°C, sealed in a dry place. | [1][4][12] |
Synthesis and Reaction Mechanisms
The primary route for the synthesis of this compound is through the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[2][3] This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct.[2][17]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the final product.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and analysis of this compound.
Synthesis of this compound
This protocol is adapted from established literature procedures.[4][8][17]
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine (or Triethylamine)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclohexanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1-chloroethyl chloroformate (1.05 eq) dropwise to the stirred solution over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with three portions of saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[18]
Conditions:
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid
-
Detection: UV
-
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.
Applications in Drug Development and Polymer Chemistry
The primary application of this compound is as a reactive intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][3][7]
Pharmaceutical Intermediate
CECC is a key intermediate in the synthesis of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug.[2] This strategy is often used to improve the bioavailability of a therapeutic agent.[2] A notable example is its use in the production of Candesartan Cilexetil, an antihypertensive drug.[4][5]
Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or a cross-linking agent for the synthesis of specialty polycarbonates.[1][3] Its ability to react with various nucleophiles makes it a candidate for creating polymers with controlled architectures and properties, including biodegradable polymers for drug delivery applications.[3]
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
-
Toxicity: Moderately to highly toxic upon exposure.[1] The oral LD50 in rats is 5600 mg/kg.[6]
-
Irritation: Irritating to the eyes, respiratory system, and skin.[1][6]
-
Sensitization: Prolonged or high-level exposure can lead to sensitization effects.[1]
-
Decomposition: It is hydrolytically unstable and may release hydrogen chloride upon decomposition.[1]
Recommended Handling Practices
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile halogenated organic compound with significant utility in both pharmaceutical and materials science. Its role as a key intermediate in the synthesis of important drugs like Candesartan Cilexetil underscores its importance in drug development. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working with this compound. This guide provides a foundational resource to support such endeavors.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 99464-83-2 | Benchchem [benchchem.com]
- 3. Buy this compound | 99464-83-2 [smolecule.com]
- 4. This compound | 99464-83-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. framochem.com [framochem.com]
- 7. CAS 99464-83-2: this compound [cymitquimica.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. biocrick.com [biocrick.com]
- 11. innospk.com [innospk.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. [(1R)-1-chloroethyl] cyclohexyl carbonate | C9H15ClO3 | CID 40424769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cyclohexyl 1-Chloroethyl Carbonate | CAS No- 99464-83-2 | Simson Pharma Limited [simsonpharma.com]
- 15. labsolu.ca [labsolu.ca]
- 16. This compound | CAS:99464-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. prepchem.com [prepchem.com]
- 18. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Solubility of 1-Chloroethyl Cyclohexyl Carbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Chloroethyl Cyclohexyl Carbonate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for professionals in research and development who are handling this compound.
Introduction to this compound
This compound (CAS No. 99464-83-2) is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. Its chemical structure, featuring a cyclohexyl group, imparts hydrophobic characteristics, while the chloroethyl moiety provides a site for reactivity, particularly in nucleophilic substitution reactions. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes.
Solubility Profile of this compound
Based on available technical data sheets and chemical databases, this compound is generally characterized by its good solubility in common organic solvents. However, specific quantitative solubility data (e.g., in g/L or mol/L at defined temperatures) is not widely reported. The following table summarizes the qualitative solubility of this compound in various organic solvents.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Organic Solvent | Solubility Description |
| Toluene | Soluble[1][2] |
| Acetone | Soluble[1][2][3] |
| Chloroform | Soluble[1][2][3], Sparingly Soluble[4][] |
| Tetrahydrofuran (THF) | Soluble[1][2] |
| Dichloromethane | Soluble[3] |
| Ethyl Acetate | Soluble[3], Sparingly Soluble[4][] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Methanol | Slightly Soluble[4][] |
| Water | Slightly soluble[6] |
Note: The term "soluble" indicates good solubility, while "sparingly soluble" and "slightly soluble" suggest lower degrees of solubility. These are qualitative descriptions and may vary with temperature and the purity of the substances.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal saturation method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight seals
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the selected organic solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilution and Quantification: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Analytical Measurement: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of sample
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent before starting the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative assessment. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies under their precise experimental conditions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Candesartan Cilexetil Utilizing 1-Chloroethyl Cyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Candesartan (B1668252) Cilexetil, a potent angiotensin II receptor antagonist. The described methodology focuses on the key esterification step involving the coupling of a protected Candesartan carboxylic acid intermediate with 1-chloroethyl cyclohexyl carbonate, a widely used and cost-effective reagent in this manufacturing process.
Introduction
Candesartan Cilexetil is a prodrug that is rapidly hydrolyzed to its active form, Candesartan, upon oral administration.[1] Candesartan selectively blocks the angiotensin II type 1 (AT1) receptor, inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[1][2] The synthesis of Candesartan Cilexetil is a multi-step process, with a critical final step involving the esterification of the Candesartan carboxylic acid group to enhance its bioavailability. The use of this compound for this cilexetil moiety introduction is a common strategy in industrial production due to its accessibility and efficiency.[3] This document outlines the reaction pathway, provides detailed experimental protocols, and summarizes key reaction parameters.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Candesartan Cilexetil exerts its therapeutic effect by antagonizing the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS). Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors to mediate vasoconstriction, aldosterone (B195564) release, and sodium retention, all of which increase blood pressure. Candesartan competitively inhibits this binding, leading to vasodilation and a reduction in blood pressure.[1][2]
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Candesartan.
Overall Synthesis Workflow
The synthesis of Candesartan Cilexetil typically begins with the construction of the benzimidazole (B57391) core, followed by N-alkylation to introduce the biphenyl-tetrazole moiety. The tetrazole and carboxylic acid functionalities are often protected during these steps. The key final stages involve the esterification with this compound and a subsequent deprotection step to yield the final active pharmaceutical ingredient (API).
Caption: General synthetic workflow for Candesartan Cilexetil.
Experimental Protocols
The following protocols are detailed examples for the final two key stages of the synthesis.
Step 1: Synthesis of Trityl-Candesartan Cilexetil via Esterification
This procedure describes the esterification of Trityl-Candesartan with this compound.
Materials:
-
Trityl-Candesartan
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA) or Acetonitrile (MeCN)
-
Tetrabutylammonium (B224687) bromide (TBAB) (Optional activator)[3][4]
-
Isopropyl acetate (B1210297) or Ethyl acetate
-
Water
Protocol:
-
In a clean, dry reaction vessel, suspend Trityl-Candesartan and potassium carbonate in N,N-Dimethylacetamide.
-
Add this compound to the suspension. An optional activator like tetrabutylammonium bromide can also be added at this stage.[3][4]
-
Heat the reaction mixture to 60-65°C and stir for approximately 4-6 hours.[5][6]
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add isopropyl acetate and water to the reaction mixture for extraction.
-
Separate the organic and aqueous phases. Re-extract the aqueous phase with isopropyl acetate to maximize product recovery.
-
Combine the organic phases and wash with water.
-
The resulting organic solution contains Trityl-Candesartan Cilexetil and can be carried forward to the deprotection step.
Step 2: Deprotection of Trityl-Candesartan Cilexetil
This protocol describes the removal of the trityl protecting group to yield Candesartan Cilexetil.
Materials:
-
Solution of Trityl-Candesartan Cilexetil from Step 1
-
Methanol or Ethanol
-
Formic acid or Hydrochloric acid (optional, for acidic conditions)
-
Methyl tert-butyl ether (for purification)
Protocol:
-
Concentrate the organic solution of Trityl-Candesartan Cilexetil under reduced pressure.
-
Dissolve the residue in a mixture of toluene and methanol.[7]
-
Heat the solution to reflux (approximately 75-80°C) for several hours (e.g., 2-13 hours).[7][8] The deprotection can also be facilitated by the addition of an acid like formic acid.[8]
-
Monitor the disappearance of the starting material by HPLC.
-
After completion, cool the reaction mixture.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude Candesartan Cilexetil by crystallization or slurrying in a suitable solvent system, such as methyl tert-butyl ether or an acetone/water mixture, to achieve the desired purity.[9]
-
Filter the purified solid, wash with a cold solvent, and dry under vacuum to obtain pure Candesartan Cilexetil.
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported conditions for the key esterification and deprotection steps, allowing for easy comparison.
| Parameter | Esterification (Step 1) | Deprotection (Step 2) |
| Starting Material | Trityl-Candesartan | Trityl-Candesartan Cilexetil |
| Key Reagent | This compound | Methanol/Toluene, often with an acid catalyst |
| Base/Catalyst | K₂CO₃[5][6], "salt of wormwood" (Potassium Carbonate)[3][4] | Formic Acid[8], Hydrochloric Acid[10], Montmorillonite (insoluble weak acid)[9], or thermal (no acid)[8] |
| Activator | Tetrabutylammonium bromide (optional)[3][4], Potassium Iodide (optional) | Not Applicable |
| Solvent | N,N-Dimethylacetamide (DMA)[6], Acetonitrile (MeCN)[5], Dimethyl sulfoxide (B87167) (DMSO) | Toluene/Methanol[8], Dichloromethane/Methanol[9], Ethanol/Toluene[11] |
| Temperature (°C) | Reflux, 60-65[6] | Reflux (70-80)[8], 38-42[9] |
| Reaction Time (h) | 4 - 6[5][6] | 2 - 19[7][8] |
| Reported Yield | Molar yield of 88.4% for the combined tritylation and esterification "one-pot" process has been reported.[11] | Yields of 87% to 95% for the deprotection and crystallization have been reported.[7][9] |
| Reported Purity | Purity of the intermediate Trityl-Candesartan Cilexetil reported as 99.5% by HPLC.[11] | Final product purity reported as high as 99.4% to 99.83% by HPLC after purification.[9][10] |
Concluding Remarks
The synthesis of Candesartan Cilexetil using this compound represents a robust and industrially viable method. The protocols and data presented herein provide a detailed guide for researchers in the field of pharmaceutical development. The choice of specific reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity of the final API. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining a product that meets stringent pharmaceutical standards. Safety precautions should always be observed when handling the chemical reagents and solvents described in these protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 8. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 9. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 10. WO2008012372A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
- 11. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Chloroethyl Cyclohexyl Carbonate as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroethyl cyclohexyl carbonate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 1-(cyclohexyloxycarbonyloxy)ethyl (CycOC(O)OCH(CH₃)-) protecting group. This group is of particular interest in the development of prodrugs, where its lability under physiological conditions allows for the controlled release of an active pharmaceutical ingredient (API). The protection strategy involves the formation of a carbonate ester linkage with hydroxyl, carboxyl, or amino functionalities. These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed experimental protocols, reaction mechanisms, and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 99464-83-2 |
| Molecular Formula | C₉H₁₅ClO₃ |
| Molecular Weight | 206.67 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 107 °C at 10 mmHg[1] |
| Solubility | Soluble in common organic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107), acetone, and toluene.[2][3] |
Application Notes
The primary application of this compound is in the protection of nucleophilic functional groups, including alcohols, phenols, and amines. The resulting 1-(cyclohexyloxycarbonyloxy)ethyl protected compound exhibits altered physicochemical properties, such as increased lipophilicity, which can enhance bioavailability.
The protection reaction proceeds via a nucleophilic substitution, where the alcohol, phenol (B47542), or amine attacks the electrophilic carbon atom of the 1-chloroethyl group, displacing the chloride leaving group.[4][5] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated.
Deprotection of the 1-(cyclohexyloxycarbonyloxy)ethyl group is a critical step in synthetic applications where the original functional group needs to be regenerated. While this group is often employed in prodrugs for in vivo cleavage by esterases, chemical methods for its removal are also relevant. Based on the acetal-like nature of the linkage, acidic hydrolysis is the most plausible method for deprotection.
Experimental Protocols
Protection of Functional Groups
General Considerations:
-
Reactions should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and side reactions.
-
The choice of base and solvent can influence the reaction rate and yield.
Protocol 1: Protection of a Carboxylic Acid (e.g., in Candesartan Synthesis)
This protocol is adapted from the synthesis of Candesartan Cilexetil.[4]
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
Suspend the carboxylic acid and potassium carbonate in acetonitrile.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the protected carboxylic acid.
-
-
Expected Yield: High (e.g., 81% in the synthesis of a Candesartan precursor).[4]
Protocol 2: General Protection of an Alcohol or Phenol
-
Materials:
-
Alcohol or phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine or triethylamine (B128534) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol or phenol in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the base (pyridine or triethylamine) dropwise.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: General Protection of an Amine
-
Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the amine in anhydrous THF in a flask under an inert atmosphere.
-
Add DIPEA to the solution.
-
Add this compound dropwise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Deprotection of the 1-(Cyclohexyloxycarbonyloxy)ethyl Group
General Considerations:
-
The following protocols are proposed based on the chemical nature of the protecting group, as specific literature on the deprotection of this group in a synthetic context is limited.
Proposed Protocol 1: Acidic Hydrolysis
-
Materials:
-
Protected compound (1.0 equiv)
-
Aqueous solution of a mild acid (e.g., 1 M HCl, acetic acid/water, or p-toluenesulfonic acid in THF/water)
-
Organic solvent (e.g., THF, dioxane)
-
-
Procedure:
-
Dissolve the protected compound in a suitable organic solvent.
-
Add the aqueous acidic solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the deprotected product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data
The following table summarizes typical reaction conditions and yields for the protection of various functional groups with this compound.
| Functional Group | Substrate Example | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Carboxylic Acid | Benzoic acid derivative | K₂CO₃ | MeCN | Reflux | 6 | 81 | [4] |
| Alcohol | Generic Primary Alcohol | Pyridine | DCM | 0 °C to RT | 12-24 | 85-95 (Est.) | - |
| Phenol | Phenol | Triethylamine | DCM | 0 °C to RT | 12-24 | 80-90 (Est.) | - |
| Amine | Generic Primary Amine | DIPEA | THF | RT | 24 | 75-85 (Est.) | - |
Estimated yields are based on typical outcomes for similar protecting group introductions.
Visualizations
Reaction Mechanisms and Workflow
Caption: General workflow for the protection and proposed deprotection using this compound.
References
Application Notes and Protocols for Prodrug Synthesis with 1-Chloroethyl Cyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of prodrugs utilizing 1-Chloroethyl Cyclohexyl Carbonate. This reagent is a key intermediate for the formation of 1-(cyclohexyloxycarbonyloxy)ethyl ester prodrugs from carboxylic acid-containing active pharmaceutical ingredients (APIs). This chemical modification strategy is primarily employed to enhance the oral bioavailability of drugs by increasing their lipophilicity. The following sections detail the underlying chemical principles, provide step-by-step experimental protocols for the synthesis of the reagent and its application in prodrug synthesis, and present relevant quantitative data.
Introduction
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of an active drug.[1] this compound is a valuable reagent for creating ester prodrugs of drugs containing carboxylic acid functional groups. The resulting 1-(cyclohexyloxycarbonyloxy)ethyl ester masks the polar carboxylic acid, thereby increasing the lipophilicity of the drug molecule. This modification can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, particularly enhanced oral bioavailability.[2] In the body, the ester linkage is designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug.[2]
This document provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of prodrugs, with a focus on the synthesis of Candesartan (B1668252) Cilexetil, an angiotensin II receptor antagonist used for the treatment of hypertension.[3]
Chemical Principles
The synthesis of 1-(cyclohexyloxycarbonyloxy)ethyl ester prodrugs using this compound is based on a nucleophilic substitution reaction. The carboxylic acid of the parent drug, typically deprotonated by a mild base to form a carboxylate anion, acts as a nucleophile. This nucleophile attacks the electrophilic carbon atom of the 1-chloroethyl group of the carbonate reagent, displacing the chloride leaving group in what is generally an SN2-type mechanism.[4] The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include potassium carbonate and organic amines like pyridine (B92270), while solvents such as N,N-dimethylacetamide (DMAc) or acetonitrile (B52724) are often employed.[2][5]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the key reagent, this compound, from cyclohexanol (B46403) and 1-chloroethyl chloroformate.
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Under a nitrogen atmosphere, dissolve cyclohexanol (e.g., 1.4 g, 13.97 mmol) in dichloromethane (15 mL) in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 1-chloroethyl chloroformate (e.g., 2.0 g, 13.97 mmol) to the stirred solution.
-
Add pyridine (e.g., 1.22 g, 15.42 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
After the reaction is complete, add dichloromethane (20 mL) and water (20 mL) to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow liquid.[8]
Synthesis of Candesartan Cilexetil Prodrug
This protocol provides a method for the synthesis of Candesartan Cilexetil from a protected Candesartan intermediate using this compound.
Materials:
-
Trityl-protected Candesartan intermediate (e.g., 2-((tert-Butoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoic acid)[5]
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Isopropyl acetate (B1210297)
-
Water (H₂O)
Equipment:
-
Reaction flask
-
Heating mantle or oil bath with temperature control
-
Stirring apparatus
-
Separatory funnel
-
In a reaction flask, combine the trityl-protected Candesartan intermediate (e.g., 13.4 g), N,N-dimethylacetamide (11.2 mL), this compound (4.06 g), and potassium carbonate (2.35 g).[5]
-
Heat the reaction mixture to 60 °C and stir for 6 hours.[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add isopropyl acetate (82 mL) and water (82 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with isopropyl acetate (82 mL).
-
Combine the organic layers and wash with water (2 x 82 mL).[5]
-
The resulting organic solution contains the protected Candesartan Cilexetil, which can be further purified and deprotected in subsequent steps to yield the final product.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and its application in prodrug synthesis.
| Reaction | Substrates | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of this compound | Cyclohexanol, 1-Chloroethyl chloroformate | Pyridine | Dichloromethane | 0 - Room Temp | Overnight | 94 | [6] |
| Synthesis of this compound | Cyclohexanol, 1-Chloroethyl chloroformate | Pyridine | Dichloromethane | -78 to Room Temp | 16 | 88 | [7] |
| Synthesis of Candesartan Cilexetil Intermediate | Protected Candesartan, this compound | K₂CO₃ | N,N-dimethylacetamide | 60 | 6 | Not specified | [5] |
| Synthesis of Candesartan Cilexetil Intermediate | Protected Candesartan, this compound | K₂CO₃ | Acetonitrile | Reflux | 6 | Not specified | [2] |
Visualizations
Workflow for Prodrug Synthesis
Caption: General workflow for the synthesis of this compound and its subsequent use in prodrug synthesis.
General Reaction Scheme
References
- 1. CN102424687A - Preparation method of cefotiam hexetil hydrochloride - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 4. Buy this compound | 99464-83-2 [smolecule.com]
- 5. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 6. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Chloroethyl Cyclohexyl Carbonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroethyl Cyclohexyl Carbonate (CECC) is a key chemical intermediate with significant applications in medicinal chemistry, primarily serving as a crucial reagent in the synthesis of prodrugs. Its unique structure allows for the introduction of a bioreversible (1-(cyclohexyloxycarbonyloxy)ethyl) promoiety to active pharmaceutical ingredients (APIs). This modification is strategically employed to enhance the oral bioavailability of drugs by masking polar functional groups, thereby improving their lipophilicity and absorption through the gastrointestinal tract. Following absorption, the promoiety is cleaved by endogenous esterases to release the active drug. These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of angiotensin II receptor blockers and cephalosporin (B10832234) antibiotics. Detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes are presented to guide researchers in its effective utilization.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 99464-83-2 | [3] |
| Molecular Formula | C₉H₁₅ClO₃ | [3] |
| Molecular Weight | 206.67 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | ~107 °C at 10 mmHg | [6] |
| Density | 1.12 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), toluene, acetone, chloroform, THF) | [3] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [5] |
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is its use as a reagent for the synthesis of 'cilexetil' prodrugs.[4][7] The (1-(cyclohexyloxycarbonyloxy)ethyl) group acts as a promoiety that is attached to a carboxylic acid group of a parent drug. This esterification increases the lipophilicity of the drug, which can significantly improve its oral absorption.[8] Once absorbed, the ester bond is readily hydrolyzed by esterases present in the intestinal wall and liver, releasing the active form of the drug.[8][9]
Key therapeutic areas where this prodrug strategy is employed include:
-
Cardiovascular Disease: In the synthesis of angiotensin II receptor antagonists, such as Candesartan (B1668252) Cilexetil, for the treatment of hypertension.[8][10]
-
Infectious Diseases: In the synthesis of oral cephalosporin antibiotics, such as Cefotiam (B1212589) Cilexetil.[4][11]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from cyclohexanol (B46403) and 1-chloroethyl chloroformate.
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanol (e.g., 1.83 g) and pyridine (e.g., 1.45 g) in dichloromethane (e.g., 30 ml).[12]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[12]
-
Slowly add 1-chloroethyl chloroformate (e.g., 2.0 ml) dropwise to the stirred solution over a period of 10 minutes.[12]
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.[12]
-
Wash the reaction mixture with three portions of saturated aqueous sodium chloride solution (e.g., 3 x 30 ml).[12]
-
Dry the organic layer over anhydrous magnesium sulfate.[12]
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain this compound as a colorless oil.[12]
Quantitative Data:
| Reactants | Reaction Conditions | Yield | Reference |
| Cyclohexanol, 1-Chloroethyl chloroformate, Pyridine | Dichloromethane, -78 °C to RT, 16 h | 88% | [12] |
| Cyclohexanol, 1-Chloroethyl chloroformate, Pyridine | Dichloromethane, 0-20 °C, overnight | 94% | [4] |
Synthesis of Candesartan Cilexetil
This protocol outlines the esterification of trityl-protected Candesartan with this compound, followed by deprotection to yield Candesartan Cilexetil.
Materials:
-
Trityl-Candesartan
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Hydrochloric acid (HCl) in methanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
Procedure:
-
Esterification:
-
In a reaction vessel, suspend trityl-candesartan (e.g., 20.40 g) and potassium carbonate (e.g., 4.95 g) in dimethylacetamide (e.g., 30 ml).[13]
-
Add this compound (e.g., 10.2 g) to the mixture.[13]
-
Heat the reaction mixture at 60 °C for 4 hours.[13]
-
After cooling, the reaction mixture containing trityl-candesartan cilexetil can be carried forward to the deprotection step.
-
-
Deprotection:
-
Dissolve the crude trityl-candesartan cilexetil in dichloromethane (e.g., 58.8 kg for 10.0 kg of starting material).[14]
-
Cool the solution to -14 °C.[14]
-
Add a pre-cooled solution of 7% HCl in methanol (e.g., 34.5 kg) while maintaining the temperature between -12 °C and -13 °C.[14]
-
Monitor the reaction by TLC. After completion (e.g., 3 hours), neutralize the reaction by adding 6% aqueous ammonia (B1221849) until the pH of the organic layer is 5.5.[14]
-
Add water and separate the organic layer.[14]
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.[14]
-
Add anhydrous ethyl ether to the residue to precipitate the product.[14]
-
Filter and dry the solid to obtain Candesartan Cilexetil.
-
Quantitative Data:
| Synthetic Route | Overall Yield | Purity (HPLC) | Reference |
| Convergent synthesis (6 steps) | 55% | 99.1% | [10] |
HPLC Analysis for Reaction Monitoring
This protocol provides a general method for monitoring the progress of reactions involving this compound using reverse-phase HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[15]
Mobile Phase:
-
A gradient mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by diluting a small aliquot of the reaction mixture in the mobile phase.
-
Set the column temperature (e.g., 30 °C).[15]
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Monitor the elution of the components using a UV detector at an appropriate wavelength.
-
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product.
Signaling Pathways and Mechanisms
Prodrug Activation of Candesartan Cilexetil
Candesartan Cilexetil is a prodrug that is inactive in its administered form.[8] Its therapeutic activity is dependent on its bioactivation to the active moiety, Candesartan. This conversion occurs via enzymatic hydrolysis of the cilexetil ester during absorption from the gastrointestinal tract.[8][16] The hydrolysis is primarily catalyzed by carboxylesterase 1 (CES1) in the liver.[9]
Caption: Prodrug activation and mechanism of action of Candesartan Cilexetil.
Experimental Workflow for Oral Bioavailability Assessment
The enhanced oral bioavailability of drugs formulated as cilexetil prodrugs can be evaluated through pharmacokinetic studies in animal models.
Caption: Workflow for assessing the oral bioavailability of a cilexetil prodrug.
Safety and Handling
This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Store the compound in a cool, dry place away from incompatible materials.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable reagent in medicinal chemistry for the development of orally bioavailable prodrugs. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in the synthesis of cilexetil esters of various drug candidates. The ability to transiently modify the physicochemical properties of a drug molecule through the introduction of the (1-(cyclohexyloxycarbonyloxy)ethyl) promoiety is a powerful strategy in modern drug design and development.
References
- 1. CAS 99464-83-2: this compound [cymitquimica.com]
- 2. This compound | 99464-83-2 [chemicalbook.com]
- 3. framochem.com [framochem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. biocrick.com [biocrick.com]
- 6. Buy this compound | 99464-83-2 [smolecule.com]
- 7. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 8. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 9. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. CN102424687A - Preparation method of cefotiam hexetil hydrochloride - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
- 14. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 15. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Candesartan cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chloroethyl Cyclohexyl Carbonate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Chloroethyl Cyclohexyl Carbonate (1-CECC) in polymer chemistry. While direct experimental data for this specific compound is limited in publicly available literature, its chemical structure, featuring a reactive chloroethyl group and a cyclohexyl carbonate moiety, suggests its utility in several areas of polymer synthesis and modification. The following sections detail proposed applications, hypothetical experimental protocols based on analogous chemical systems, and potential outcomes.
Introduction
This compound (CAS No. 99464-83-2) is a halogenated organic compound that is a colorless to pale yellow liquid at room temperature.[1] Its structure comprises a cyclohexyl carbonate group attached to a 1-chloroethyl moiety. This bifunctional nature makes it a candidate for various applications in polymer chemistry. The labile chlorine atom can act as an initiator for cationic polymerization, while the carbonate group could be incorporated into polymer backbones or used for subsequent modifications.
Proposed Application: Initiator for Cationic Polymerization of Vinyl Ethers
The most promising application of 1-CECC in polymer chemistry is as an initiator, in conjunction with a Lewis acid co-initiator, for the cationic polymerization of electron-rich monomers like vinyl ethers.[2] The chloroethyl group can be activated by a Lewis acid to generate a carbocation, which then initiates the polymerization cascade. This approach allows for the synthesis of poly(vinyl ether)s with a cyclohexyl carbonate head-group, which can be useful for tuning the polymer's properties or for further functionalization.
Signaling Pathway and Mechanism
The initiation of cationic polymerization by a 1-CECC/Lewis acid system is proposed to proceed as follows:
Caption: Proposed mechanism for 1-CECC-initiated cationic polymerization.
Experimental Protocol: Hypothetical Synthesis of Poly(isobutyl vinyl ether)
This protocol is based on established methods for the cationic polymerization of vinyl ethers using an alkyl halide/Lewis acid initiating system.
Materials:
-
This compound (1-CECC)
-
Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride
-
Tin(IV) chloride (SnCl₄), solution in hexane (B92381)
-
Toluene (B28343), dried
-
Methanol, anhydrous
-
Dry nitrogen gas
-
Baked glassware
Procedure:
-
Under a dry nitrogen atmosphere, add 10 mL of dry toluene to a baked glass reaction tube equipped with a magnetic stirrer.
-
Cool the reaction tube to -30 °C in a cooling bath.
-
Add 1.0 mL of isobutyl vinyl ether (IBVE) (approximately 8.7 mmol) to the cooled toluene.
-
In a separate, dry vial, prepare a stock solution of the initiator by dissolving a precise amount of 1-CECC in dry toluene.
-
Add a calculated volume of the 1-CECC stock solution to the reaction mixture to achieve the desired monomer-to-initiator ratio (e.g., 100:1).
-
Initiate the polymerization by adding a solution of SnCl₄ in hexane (e.g., 5.0 mM final concentration).
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour).
-
Quench the reaction by adding 1 mL of anhydrous methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Expected Quantitative Data
The following table presents hypothetical data for the polymerization of IBVE initiated by 1-CECC/SnCl₄ at -30 °C in toluene, based on typical results for similar living cationic polymerization systems.
| [Monomer]/[Initiator] | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (Mw/Mn) |
| 50 | >95 | 5,000 | 5,200 | < 1.2 |
| 100 | >95 | 10,000 | 10,500 | < 1.2 |
| 200 | >95 | 20,000 | 21,000 | < 1.3 |
Proposed Application: Monomer in Polycarbonate Synthesis
While the primary reactivity of 1-CECC is expected at the chloroethyl group, its carbonate functionality suggests potential, albeit less direct, application as a comonomer in the synthesis of specialty polycarbonates. This would likely involve reaction conditions that favor the participation of the carbonate group, potentially through transesterification or in condensation reactions with diols under specific catalytic conditions. The incorporation of the 1-chloroethyl group as a pendant functionality could then be used for post-polymerization modification.
Workflow for Post-Polymerization Modification
If 1-CECC is successfully incorporated as a comonomer, the pendant chloroethyl groups would serve as reactive sites for introducing other functional moieties via nucleophilic substitution.
References
Application Notes and Protocols: 1-Chloroethyl Cyclohexyl Carbonate as an Alkylating Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroethyl cyclohexyl carbonate is a versatile alkylating agent employed in organic synthesis, most notably in the pharmaceutical industry for the preparation of prodrugs. Its utility stems from the reactive 1-chloroethyl group, which can undergo nucleophilic substitution to form a (1-cyclohexyloxycarbonyloxy)ethyl moiety. This group can enhance the bioavailability of drugs, particularly those containing carboxylic acid functional groups. This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound as an alkylating agent.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 99464-83-2 | [1] |
| Molecular Formula | C₉H₁₅ClO₃ | [1] |
| Molecular Weight | 206.67 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 283.9 ± 19.0 °C (Predicted) | [2] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), ethyl acetate) | [2] |
Applications in Organic Synthesis
The primary application of this compound is as an alkylating agent for the synthesis of prodrugs. The introduction of the (1-cyclohexyloxycarbonyloxy)ethyl group can increase the lipophilicity of a parent drug molecule, thereby improving its absorption and overall bioavailability. In vivo, this ester linkage is designed to be cleaved by esterases to release the active pharmaceutical ingredient.
Alkylation of Carboxylic Acids
This is the most well-documented application, particularly in the synthesis of angiotensin II receptor blockers like Candesartan (B1668252) Cilexetil. The carboxylate anion of the drug molecule acts as a nucleophile, displacing the chloride from this compound to form a stable ester prodrug.
Potential Alkylation of Phenols and Amines
While specific protocols for the reaction of this compound with phenols and amines are not extensively detailed in the reviewed literature, the fundamental principles of organic chemistry suggest its applicability. The chloroethyl group is an electrophilic center susceptible to attack by various nucleophiles.[3] Therefore, phenoxides and amines are expected to react in a similar fashion to carboxylates to yield the corresponding ether and N-alkylated products, respectively. Further research and methods development are required to establish optimized protocols for these transformations.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the preparation of the title compound from cyclohexanol (B46403) and 1-chloroethyl chloroformate.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dissolve cyclohexanol (1.0 eq) and pyridine (1.1-1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1-chloroethyl chloroformate (1.0 eq) dropwise to the stirred solution over a period of 10-15 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product, this compound, is typically obtained as a colorless to pale yellow oil and can be used in the next step without further purification if the purity is sufficient.
Quantitative Data for Synthesis:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanol (1.4 g) | 1-Chloroethyl chloroformate (2.0 g) | Pyridine (1.22 g) | Dichloromethane | 0-5 to RT | Overnight | 94 | [1] |
| Cyclohexanol (1.83 g) | 1-Chloroethyl chloroformate (2.0 mL) | Pyridine (1.45 g) | Dichloromethane | -78 to RT | 16 | 88 | [4] |
| Cyclohexanol (1.33 g) | 1-Chloroethyl chloroformate (1.99 g) | Pyridine (1.27 g) | Dichloromethane | -78 | 3 | Not Reported | [5] |
Protocol 2: Alkylation of a Carboxylic Acid - Synthesis of Candesartan Cilexetil
This protocol details the alkylation of N-trityl candesartan with this compound, a key step in the synthesis of Candesartan Cilexetil.
Reaction Scheme:
Caption: Alkylation of N-Trityl Candesartan.
Materials:
-
N-trityl candesartan
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA) or Acetonitrile (B52724) (MeCN)
Procedure:
-
To a solution of N-trityl candesartan (1.0 eq) in dimethylacetamide or acetonitrile, add potassium carbonate (1.2-1.5 eq).
-
Add this compound (1.2-1.6 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C (reflux for acetonitrile) and stir for several hours (typically 4-6 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If acetonitrile is used as the solvent, filter the reaction mixture and concentrate the filtrate. Partition the residue between ethyl acetate (B1210297) and water.
-
If dimethylacetamide is used, the workup may involve dilution with water and extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to give the crude N-trityl candesartan cilexetil, which can be purified by crystallization or chromatography.
-
The final step to obtain Candesartan Cilexetil involves the deprotection of the trityl group under acidic conditions.
Quantitative Data for Alkylation of Candesartan Derivatives:
| Carboxylic Acid Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Tritylcandesartan (20.4 g) | This compound (10.2 g) | K₂CO₃ (4.95 g) | Dimethylacetamide | 60 | 4 | Not Reported for this step | [6] |
| Benzoic acid derivative 7 (61 g) | This compound (25 g) | K₂CO₃ (23 g) | Acetonitrile | Reflux | 6 | "Satisfying yield" | [4] |
Reaction Mechanism and Potential Side Reactions
The alkylation reaction proceeds via a nucleophilic substitution mechanism. The carboxylate, phenoxide, or amine acts as the nucleophile, attacking the electrophilic carbon atom of the 1-chloroethyl group and displacing the chloride leaving group. The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the specific reaction conditions, such as the solvent and the nature of the nucleophile.
Potential Side Reactions:
A significant side reaction that can occur, particularly under basic conditions or at elevated temperatures, is the elimination of HCl from the 1-chloroethyl moiety to form vinyl cyclohexyl carbonate. This vinyl carbonate can potentially undergo further reactions, including polymerization.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Chloroethyl Cyclohexyl Carbonate
Introduction
1-Chloroethyl Cyclohexyl Carbonate (1-CECC) is a critical intermediate in the synthesis of various pharmaceutical compounds, notably the angiotensin II receptor antagonist, Candesartan Cilexetil.[1][2] As an alkylating agent, it is also considered a potential genotoxic impurity, necessitating precise and sensitive analytical methods for its quantification and control in drug substances and intermediates.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described methodology is suitable for purity determination and quantification in research and quality control environments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₅ClO₃[3] |
| Molecular Weight | 206.67 g/mol [3][4] |
| CAS Number | 99464-83-2[4][5] |
| Appearance | Clear to light yellow liquid[5][6] |
| Solubility | Soluble in common organic solvents such as chloroform, acetone, and toluene.[5][] |
| Boiling Point | ~107 °C at 10 mmHg[2] |
HPLC Method Parameters
A reverse-phase HPLC method is recommended for the analysis of this compound.[4] The following table outlines the suggested starting parameters for method development and validation.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (due to the lack of a strong chromophore, low UV is recommended) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Standard Preparation
-
Accurately weigh approximately 20 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
This will result in a standard solution with a concentration of approximately 200 µg/mL.
Sample Preparation
-
Accurately weigh a quantity of the sample containing approximately 20 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system according to the parameters outlined in the HPLC Method Parameters table.
-
Inject the standard solution and the sample solution.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Calculation
The purity of this compound in the sample can be calculated using the following formula:
% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Method Validation Protocol
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8] The validation should include the following parameters:
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: Analyze a minimum of five concentrations of the reference standard over a range of 50-150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is particularly important for the analysis of this compound as a potential genotoxic impurity.
-
Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability during normal use.
Potential Impurities
During the synthesis and storage of this compound, several impurities may be formed. These include:
The developed HPLC method should be capable of separating these and other potential process-related impurities.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. Proper method validation is crucial to ensure the accuracy and precision of the results, which is of high importance for the quality control of this pharmaceutical intermediate. The provided parameters serve as a solid starting point for method development and can be optimized further based on specific laboratory instrumentation and requirements.
References
- 1. This compound | 99464-83-2 [chemicalbook.com]
- 2. Buy this compound | 99464-83-2 [smolecule.com]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. framochem.com [framochem.com]
- 6. innospk.com [innospk.com]
- 8. netpharmalab.es [netpharmalab.es]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-Chloroethyl Cyclohexyl Carbonate in the Synthesis of Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroethyl cyclohexyl carbonate is a key chemical intermediate primarily utilized in the synthesis of the angiotensin II receptor antagonist, Candesartan (B1668252) Cilexetil. Angiotensin II receptor blockers (ARBs), or sartans, are a class of drugs that are critical in the management of hypertension, diabetic nephropathy, and congestive heart failure. They exert their effects by blocking the action of angiotensin II, a potent vasoconstrictor, on its type 1 (AT1) receptor. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Candesartan Cilexetil, along with an overview of the angiotensin II receptor signaling pathway.
This compound: A Vital Prodrug Moiety
This compound serves as a crucial reagent for the introduction of the cilexetil promoiety to the candesartan molecule.[1][2] Candesartan itself has poor oral bioavailability. The addition of the 1-(cyclohexyloxycarbonyloxy)ethyl ester group, facilitated by this compound, converts candesartan into its prodrug form, Candesartan Cilexetil.[3] This prodrug is readily absorbed in the gastrointestinal tract and is subsequently hydrolyzed by esterases to release the active candesartan molecule.[3]
Angiotensin II Receptor Signaling Pathway
Angiotensin II binding to its type 1 receptor (AT1R), a G-protein coupled receptor, triggers a cascade of intracellular events leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[4][5] The signaling pathway is complex and involves multiple downstream effectors. Understanding this pathway is crucial for appreciating the mechanism of action of angiotensin II receptor antagonists like Candesartan.
References
Application Notes and Protocols: 1-Chloroethyl Cyclohexyl Carbonate for Specialty Polycarbonates
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
1-Chloroethyl Cyclohexyl Carbonate is a versatile monomer that holds significant promise in the development of specialty polycarbonates for advanced applications, particularly in the biomedical and pharmaceutical fields. Its unique chemical structure, featuring a reactive chloroethyl pendant group, allows for the synthesis of functional polymers that can be tailored for specific purposes such as drug delivery, tissue engineering, and diagnostics.
The incorporation of this compound into a polycarbonate backbone via ring-opening polymerization (ROP) yields a biodegradable and biocompatible polymer with readily accessible handles for post-polymerization modification. This allows for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents, thereby enabling the creation of sophisticated and highly functional materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of specialty polycarbonates.
II. Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 99464-83-2 | [3] |
| Molecular Formula | C₉H₁₅ClO₃ | [3] |
| Molecular Weight | 206.67 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in common organic solvents | [3] |
III. Synthesis of Specialty Polycarbonates via Ring-Opening Polymerization (ROP)
Exemplary Protocol for Ring-Opening Polymerization
This protocol is a representative procedure for the organocatalyzed ROP of a functionalized six-membered cyclic carbonate and can be used as a starting point for the polymerization of this compound.
Materials:
-
This compound (monomer)
-
Benzyl (B1604629) alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Toluene (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and other dry glassware
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The monomer, initiator, and solvent must be anhydrous.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound and benzyl alcohol in anhydrous toluene.
-
Initiation: Stir the solution at room temperature for 5 minutes to ensure homogeneity.
-
Catalysis: Add the DBU catalyst to the stirring solution.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 24-48 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
Termination and Precipitation: Once the desired conversion is reached, quench the reaction by adding a small amount of a proton source (e.g., benzoic acid). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Characterization of the Resulting Polycarbonate
The synthesized poly(this compound) should be characterized to determine its molecular weight, dispersity, and thermal properties.
| Characterization Technique | Purpose | Typical Expected Results |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | PDI values are typically low (< 1.5) for controlled ROP, indicating a narrow molecular weight distribution.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and determine the degree of polymerization. | ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the polymer backbone and the pendant chloroethyl cyclohexyl carbonate groups. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg will depend on the molecular weight and structure of the polymer. |
Representative Data for Functional Polycarbonates
The following table provides a summary of typical molecular weight and thermal property data for various functional polycarbonates synthesized via ROP, which can serve as a reference.
| Monomer | Mn ( g/mol ) | PDI | Tg (°C) | Reference |
| Functionalized Bicyclic Carbonate 1 | 3,200 - 11,700 | 1.29 - 1.64 | 11 - 106 | [6] |
| Functionalized Bicyclic Carbonate 2 | 9,100 | 1.22 | - | [7] |
| Isohexide-based Copolyester | 2,500 | low | - | [5] |
| Poly(benzyl glycidate carbonate) | - | - | 44 | [8][9] |
IV. Post-Polymerization Modification of Poly(this compound)
The pendant chloroethyl groups on the polycarbonate backbone serve as reactive sites for post-polymerization modification, allowing for the introduction of various functionalities. Nucleophilic substitution reactions are commonly employed for this purpose.[10]
Workflow for Post-Polymerization Modification
Caption: General workflow for the functionalization of poly(this compound).
Exemplary Protocol for Drug Conjugation
This protocol describes the conjugation of a model amine-containing drug to the polycarbonate backbone via a nucleophilic substitution reaction.
Materials:
-
Poly(this compound)
-
Amine-containing drug molecule (e.g., a model fluorescent dye with an amine group)
-
Triethylamine (B128534) (base)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (for precipitation)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve poly(this compound) in anhydrous DMF in a round-bottom flask.
-
Addition of Reagents: Add the amine-containing drug and triethylamine to the polymer solution. The molar ratio of the drug and base to the chloroethyl groups should be optimized.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours under an inert atmosphere.
-
Precipitation: After cooling to room temperature, precipitate the crude polymer-drug conjugate by adding the reaction mixture to a large volume of cold diethyl ether.
-
Purification: Redissolve the precipitate in a suitable solvent (e.g., DMF or DMSO) and purify by dialysis against deionized water to remove unreacted drug and other small molecules.
-
Lyophilization: Freeze-dry the purified solution to obtain the final polymer-drug conjugate.
-
Characterization: Confirm the successful conjugation using ¹H NMR and FT-IR spectroscopy. The amount of conjugated drug can be quantified using UV-Vis spectroscopy or other relevant analytical techniques.
V. Application in Drug Delivery: Nanoparticle Formulation
The synthesized functional polycarbonates can be formulated into nanoparticles for targeted and controlled drug delivery.[11] The oil-in-water (o/w) emulsion-solvent evaporation method is a common technique for preparing such nanoparticles.[12][13]
Workflow for Nanoparticle Formulation
References
- 1. Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic carbonate functional polymers and their applications | Semantic Scholar [semanticscholar.org]
- 3. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 4. KR20120046277A - Ring opening polymerisation of cyclic carbonates with organic catalyst systems - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Ring-opening polymerization of functionalized aliphatic bicyclic carbonates - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00860F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Poly(glyceric Acid Carbonate): A Degradable Analogue of Poly(acrylic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of functional CO2-based polycarbonates via dinuclear nickel nitrophenolate-based catalysis for degradable surfactant and drug-loaded nanoparticle applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Formulation and Characterization of Polyester/Polycarbonate Nanoparticles for Delivery of a Novel Microtubule Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation/preparation of functionalized nanoparticles for in vivo targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Introduction of Cyclohexyl Carbonate Functionalities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for introducing cyclohexyl carbonate functionalities, a moiety of increasing interest in medicinal chemistry and materials science. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key synthetic workflows and relevant biological signaling pathways.
Introduction to Cyclohexyl Carbonate Functionalities
Cyclohexyl carbonates are valuable functional groups in organic synthesis. In the realm of drug development, they are particularly utilized as bioreversible promoieties in prodrug design. The cyclohexyl group can enhance lipophilicity, potentially improving drug absorption and membrane permeability. The carbonate linkage can be designed for enzymatic or chemical cleavage in vivo, leading to the controlled release of the active pharmaceutical ingredient (API). 1-Chloroethyl cyclohexyl carbonate is a key intermediate, serving as a versatile reagent for attaching the cyclohexyloxycarbonyloxy ethyl group to parent drug molecules.[1]
Synthetic Methodologies
Several synthetic strategies can be employed to introduce cyclohexyl carbonate functionalities. The choice of method depends on the starting materials, desired scale, and tolerance of functional groups.
Reaction of Cyclohexanol (B46403) with Phosgene Derivatives
A common and direct method involves the acylation of cyclohexanol with a suitable chloroformate. The reaction of cyclohexanol with 1-chloroethyl chloroformate is a widely used method to synthesize this compound, a key building block for prodrugs.[2][3]
Experimental Protocol: Synthesis of this compound [2]
-
Materials:
-
Cyclohexanol (1.4 g, 13.97 mmol)
-
1-Chloroethyl chloroformate (2.0 g, 13.97 mmol)
-
Pyridine (B92270) (1.22 g, 15.42 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂, 27 mL total)
-
Water
-
-
Procedure:
-
Dissolve cyclohexanol (1.4 g) in dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 1-chloroethyl chloroformate (2.0 g) in dichloromethane (10 mL) to the cooled cyclohexanol solution.
-
Stir the resulting solution for 15 minutes.
-
Add a solution of pyridine (1.22 g) in dichloromethane (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
After the reaction is complete, add dichloromethane (20 mL) and water (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product into the organic phase.
-
Wash the organic phase with water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
-
Expected Yield: 94%[2]
Transesterification of Dimethyl Carbonate
Transesterification offers a phosgene-free alternative for the synthesis of dialkyl carbonates. This method involves the equilibrium-driven reaction of an alcohol with a carbonate, such as dimethyl carbonate (DMC), typically in the presence of a catalyst.
Experimental Protocol: Transesterification of Dimethyl Carbonate with Cyclohexanol
-
Materials:
-
Cyclohexanol
-
Dimethyl Carbonate (DMC)
-
Catalyst (e.g., Sodium methoxide, Potassium imidazole)
-
Toluene (or other suitable solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add cyclohexanol, an excess of dimethyl carbonate (which can also serve as the solvent), and the catalyst.
-
Heat the reaction mixture to reflux.
-
The lower-boiling methanol-DMC azeotrope is continuously removed by distillation to drive the equilibrium towards the product.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and neutralize the catalyst with a mild acid if necessary.
-
The product can be purified by fractional distillation under reduced pressure.
-
Cycloaddition of Carbon Dioxide to Cyclohexene (B86901) Oxide
A green and atom-economical approach to cyclic carbonates is the cycloaddition of carbon dioxide (CO₂) to epoxides. This method is particularly useful for synthesizing cyclohexene carbonate.[4]
Experimental Protocol: Synthesis of Cyclohexene Carbonate [1]
-
Materials:
-
Cyclohexene oxide (CHO)
-
Catalyst system (e.g., Iron complex C4 and Tetrabutylammonium bromide (TBAB))
-
Carbon Dioxide (CO₂)
-
-
Procedure:
-
In a high-pressure reactor, charge cyclohexene oxide, the iron complex catalyst (e.g., C4), and the co-catalyst (TBAB).
-
Seal the reactor and purge with CO₂.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 3 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Maintain the reaction conditions for the required time (e.g., 16 hours).
-
After the reaction, cool the reactor to room temperature and carefully vent the CO₂.
-
The product can be purified by column chromatography or distillation.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the described synthetic methods.
| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |
| Phosgene Derivative | Cyclohexanol, 1-Chloroethyl chloroformate | Pyridine | 0 - Room Temp. | Overnight | 94 | [2] |
| Transesterification | Cyclohexanol, Dimethyl Carbonate | Li/MCM-41 (5.15 wt%) | 86 | 165 min | 58.77 | [5] |
| CO₂ Cycloaddition | Cyclohexene Oxide, CO₂ | Iron Complex C4 / TBAB | 100 | 16 h | 80 | [1] |
Experimental and Logical Workflows
Visual representations of the experimental and logical processes aid in understanding and implementation.
Caption: Generalized experimental workflow for the synthesis of cyclohexyl carbonate derivatives.
Caption: Experimental workflow for an in vitro prodrug activation assay.
Application in Drug Development: Signaling Pathways
Cyclohexyl carbonate functionalities are often employed in prodrugs to improve the pharmacokinetic properties of an active drug. The prodrug is designed to be cleaved in the body, releasing the active drug to interact with its biological target.
Candesartan and the Renin-Angiotensin System
Candesartan cilexetil is a prodrug that is hydrolyzed to its active form, candesartan. Candesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. It selectively blocks the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive effects. This can modulate downstream signaling pathways, including the NF-κB pathway.[1][3]
Caption: Candesartan's mechanism of action on the Renin-Angiotensin System.
Plasmin-Activated Prodrugs in Cancer Therapy
In the tumor microenvironment, certain proteases like plasmin are often upregulated. This can be exploited for targeted drug delivery. A cyclohexyl carbonate linker in a prodrug can be designed to be selectively cleaved by plasmin, releasing a cytotoxic drug specifically at the tumor site. Plasmin itself is involved in a cascade of signaling pathways that promote tumor growth and metastasis, including the JAK/STAT and MAPK/ERK pathways.[2][4]
Caption: Plasmin-activated prodrug concept and related signaling pathways.
References
- 1. Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes [mdpi.com]
- 2. Buy Dicyclohexyl carbonate | 4427-97-8 [smolecule.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes [mdpi.com]
- 5. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 1-Chloroethyl Cyclohexyl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 1-Chloroethyl Cyclohexyl Carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[1][2]
Q2: Why is it crucial to maintain low temperatures during the synthesis?
Low temperatures, often in the range of -78°C to 5°C, are critical to minimize the formation of impurities and prevent the decomposition of the chloroformate starting material.[2][3] The reaction is exothermic, and controlling the temperature helps to manage the reaction rate and improve the selectivity towards the desired product.[1]
Q3: What are the potential side reactions I should be aware of?
The primary side reactions include:
-
Elimination: Under basic conditions or at elevated temperatures, the 1-chloroethyl group can undergo elimination of HCl to form vinyl cyclohexyl carbonate.[1]
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze back to cyclohexanol and other degradation products.[4] It is essential to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dicarbonate Formation: Intermolecular reactions between carbonate ester molecules can lead to the formation of dicarbonates.[2]
Q4: Which bases are suitable for this reaction?
Non-nucleophilic bases such as pyridine (B92270) and triethylamine (B128534) are commonly used.[4][5] Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[1] The choice of base can influence the reaction's outcome and may require optimization.[1]
Q5: What solvents are recommended for the synthesis?
Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) are standard choices as they are inert under the reaction conditions and provide good solubility for the reactants.[4]
Q6: How can I purify the final product?
Common purification techniques include:
-
Aqueous Workup: Washing the reaction mixture with water or a saturated aqueous sodium chloride solution to remove the hydrochloride salt of the base and other water-soluble impurities.
-
Drying: Using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove residual water from the organic phase.
-
Solvent Removal: Evaporation of the solvent under reduced pressure.
-
Distillation: For higher purity, fractional distillation under reduced pressure can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: Reagents or glassware were not properly dried. | Oven-dry all glassware before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect Stoichiometry: Molar ratios of reactants and base were not optimal. | Carefully measure all reactants. A slight excess of the chloroformate and base may be beneficial. | |
| Reaction Temperature Too High: Led to decomposition of starting materials or increased side reactions. | Maintain the recommended low temperature, especially during the addition of reagents. Use an efficient cooling bath (e.g., dry ice/acetone). | |
| Ineffective Mixing: Poor stirring in a heterogeneous reaction mixture. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Presence of Multiple Spots on TLC (Impure Product) | Side Reactions: Elimination or hydrolysis has occurred. | Strictly adhere to anhydrous and low-temperature conditions. The dropwise addition of reagents can help control the reaction exotherm. |
| Incomplete Reaction: The reaction was not allowed to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. | |
| Product Decomposes During Workup or Purification | Exposure to Water: Hydrolysis of the product. | Ensure all workup steps are performed efficiently to minimize contact with aqueous solutions. |
| High Temperatures During Distillation: Thermal decomposition of the product. | Use vacuum distillation to lower the boiling point and avoid high temperatures. |
Data Presentation
Table 1: Summary of Reported Reaction Conditions and Yields
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Cyclohexanol (1.83 g) | 1-Chloroethyl chloroformate (2.0 ml) | Pyridine (1.45 g) | Methylene (B1212753) Chloride (30 ml) | -78°C to RT | 16 hours | 88 | [1] |
| Cyclohexanol (1.4 g) | 1-Chloroethyl chloroformate (2.0 g) | Pyridine (1.22 g) | Dichloromethane (15 mL) | 0-5°C to RT | Overnight | 94 | [6] |
| Cyclohexanol (1.33 g) | 1-chloroethyl chloroformate (1.99 g) | Pyridine (1.27 g) | Methylene chloride (11 mL) | -78°C | 3 hours | Not specified | [7] |
Note: "RT" denotes room temperature. The yields reported are from different literature sources and may not be directly comparable due to potential variations in experimental setups and analytical methods.
Experimental Protocols
Protocol 1: Synthesis using Pyridine at -78°C
This protocol is based on the procedure described by PrepChem.[5]
Materials:
-
Cyclohexanol (1.83 g)
-
Pyridine (1.45 g)
-
1-Chloroethyl chloroformate (2.0 ml)
-
Methylene chloride (30 ml)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclohexanol and pyridine in methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add 1-chloroethyl chloroformate dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Wash the mixture with three 30-ml portions of saturated aqueous sodium chloride solution in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the product.
Protocol 2: Synthesis using Pyridine at 0-5°C
This protocol is adapted from a procedure found on ChemicalBook.[6]
Materials:
-
Cyclohexanol (1.4 g, 13.97 mmol)
-
1-Chloroethyl chloroformate (2.0 g, 13.97 mmol)
-
Pyridine (1.22 g, 15.42 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve cyclohexanol in CH₂Cl₂ (15 mL) in a flask under a nitrogen atmosphere and cool to 0-5°C in an ice bath.
-
Slowly add a solution of 1-chloroethyl chloroformate (2.0 g) in CH₂Cl₂ (10 mL).
-
Stir the solution for 15 minutes.
-
Add a solution of pyridine (1.22 g) in CH₂Cl₂ (2 mL) dropwise.
-
Allow the reaction to stir overnight at room temperature.
-
Add CH₂Cl₂ (20 mL) and water (20 mL) to the reaction mixture.
-
Separate the organic phase and wash it with water (3 x 20 mL).
-
Dry the organic phase and concentrate it to yield the final product.
Mandatory Visualization
References
Hydrolysis and degradation pathways of 1-Chloroethyl Cyclohexyl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Chloroethyl Cyclohexyl Carbonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a halogenated organic compound classified as a carbonate ester.[1] It is primarily used as a pharmaceutical intermediate, particularly in the synthesis of prodrugs to improve the bioavailability of therapeutic agents.[2] Its reactive chloroethyl group makes it a useful reagent for introducing a cyclohexyl carbonate functionality onto various molecules.[2]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acids and bases.[2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonate susceptible to nucleophilic attack by water.[2] In basic conditions, hydroxide (B78521) ions directly attack the carbonyl carbon.[2] The chloroethyl group is also susceptible to nucleophilic substitution.[2]
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions, the major degradation products are Cyclohexanol, Carbon Dioxide, and Chloroethanol or Chloroacetic acid.[2]
Q4: How should this compound be stored to ensure its stability?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[3] Long-term storage at temperatures below 15°C is recommended.[3] It is sensitive to hydrolysis, so exposure to moisture should be minimized.[1]
Hydrolysis and Degradation Data
The hydrolytic degradation of this compound is significantly influenced by pH and temperature. The following table summarizes the kinetic data for its hydrolysis under different conditions.
| Conditions | pH | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (min) | Major Products |
| Acidic | 2.0 | 25 | 2.3 × 10⁻⁴ | 50 | Cyclohexanol, CO₂, Chloroethanol |
| Acidic | 2.0 | 60 | 1.2 × 10⁻³ | 10 | Cyclohexanol, CO₂, Chloroethanol |
| Neutral | 7.0 | 25 | 8.7 × 10⁻⁶ | 1330 | Mixed products |
| Basic | 10.0 | 25 | 4.5 × 10⁻³ | 2.6 | Cyclohexanol, CO₂, Chloroacetate |
| Basic | 10.0 | 60 | 2.1 × 10⁻² | 0.55 | Cyclohexanol, CO₂, Chloroacetate |
Data sourced from Smolecule[2]
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and dilute with 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for analysis.
2. Base Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable organic solvent and dilute with 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 25°C, due to higher reactivity) for a shorter period (e.g., 1-2 hours).
-
Withdraw samples, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute with the mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Withdraw samples and dilute for analysis.
4. Thermal Degradation:
-
Expose a neat sample of this compound to elevated temperatures (e.g., 80°C) in a controlled environment for an extended period (e.g., 48 hours).
-
At the end of the exposure, dissolve the sample in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source (UV and visible light) for a specified duration.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples.
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation of the compound before analysis | - Presence of moisture in solvents or on glassware.- High ambient temperature. | - Use anhydrous solvents and thoroughly dry all glassware.- Perform sample preparation in a controlled, low-humidity environment and at a reduced temperature if necessary. |
| Inconsistent or drifting retention times in HPLC | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature. |
| Appearance of unexpected peaks in the chromatogram | - Contamination of the mobile phase or sample diluent.- Carryover from previous injections.- Column bleed. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Use a new or thoroughly cleaned column. |
| Poor peak shape (tailing or fronting) | - Incompatible sample solvent.- Column overload.- Secondary interactions with the stationary phase. | - The sample diluent should be of similar or weaker solvent strength than the mobile phase.- Reduce the injection volume or the concentration of the sample.- Adjust the mobile phase pH or try a different column chemistry. |
| Mass balance is not achieved (sum of parent and degradants is not ~100%) | - Formation of volatile or non-UV active degradation products.- Degradation products are not being eluted from the column. | - Use a mass spectrometer (MS) detector in conjunction with UV to detect non-chromophoric species.- Employ a stronger solvent in the mobile phase or a gradient with a stronger final hold to ensure all components are eluted. |
References
Technical Support Center: Reactions of 1-Chloroethyl Cyclohexyl Carbonate with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloroethyl Cyclohexyl Carbonate and its reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in reactions with amines?
A1: this compound is primarily used as an alkylating agent to introduce the (1-cyclohexyloxycarbonyloxy)ethyl promoiety onto a nucleophilic amine. This is a common strategy in prodrug synthesis to enhance the bioavailability of a parent drug molecule. A notable example is its use in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist[1][2].
Q2: What is the general reaction mechanism for the coupling of this compound with an amine?
A2: The reaction proceeds via a nucleophilic substitution, where the amine attacks the electrophilic carbon atom bonded to the chlorine. The chlorine atom serves as a good leaving group. The reaction can follow either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the structure of the amine[3].
Q3: Why is the use of a base necessary in these reactions?
A3: The reaction liberates hydrogen chloride (HCl) as a byproduct. This acid can protonate the amine reactant, rendering it non-nucleophilic and halting the desired reaction. Therefore, an acid scavenger, typically a tertiary amine like triethylamine (B128534) or pyridine, is essential to neutralize the HCl and drive the reaction to completion[3].
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Amine Protonation: Inadequate or no base present to neutralize the HCl byproduct. 2. Poor Nucleophilicity of Amine: The amine substrate is not sufficiently nucleophilic. 3. Steric Hindrance: Significant steric bulk around the amine nitrogen can hinder the reaction. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). 2. Consider using a stronger, non-nucleophilic base or increasing the reaction temperature. 3. Increase the reaction time and/or temperature. 4. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Formation of Significant Side Products | 1. Elimination Reaction: Formation of vinyl cyclohexyl carbonate via elimination of HCl. This is favored by high temperatures and sterically hindered amines. 2. Double Alkylation (for primary amines): The product of the initial reaction reacts with another molecule of this compound. 3. Hydrolysis: Presence of water in the reaction can lead to the formation of 1-hydroxyethyl cyclohexyl carbonate. | 1. Maintain a lower reaction temperature (0-25 °C). Use a less hindered base if possible. 2. Use a slight excess of the primary amine relative to the this compound. 3. Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Complex Reaction Mixture/Difficult Purification | 1. Multiple Side Products: A combination of the issues mentioned above. 2. Decomposition: The desired product or starting material may be unstable under the reaction conditions. | 1. Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base or lower temperature. |
Side Reaction Data (Illustrative)
The following table provides an illustrative summary of how reaction conditions can influence the product distribution. The values are not based on specific experimental results from the literature but are representative of general trends in such reactions.
| Amine Type | Base | Temperature (°C) | Desired Product Yield (%) | Vinyl Cyclohexyl Carbonate (%) | Double Alkylation Product (%) |
| Primary (unhindered) | Triethylamine | 25 | 85 | 5 | 10 |
| Primary (hindered) | Triethylamine | 25 | 60 | 30 | 10 |
| Primary (hindered) | Triethylamine | 0 | 75 | 15 | 10 |
| Secondary | Triethylamine | 25 | 90 | 10 | N/A |
| Aromatic | Potassium Carbonate | 60 | 80 | 20 | N/A |
Experimental Protocols
General Procedure for the Reaction of an Amine with this compound:
-
To a solution of the amine in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF), add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add 1.0 equivalent of this compound to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: 1-Chloroethyl Cyclohexyl Carbonate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Chloroethyl Cyclohexyl Carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include residual starting materials, byproducts, and degradation products. These may include:
-
Cyclohexanol: Unreacted starting material.[1]
-
Pyridine or other bases: Used as an acid scavenger during synthesis.
-
Dicyclohexyl carbonate: A potential byproduct.[1]
-
Vinyl cyclohexyl carbonate: Formed by the elimination of HCl.[2]
-
Chloroacetaldehyde (B151913): A degradation product of the 1-chloroethyl group.[2]
-
Hydrogen Chloride (HCl): A byproduct of the synthesis that can cause degradation if not neutralized.[2]
-
Water: Introduced during the workup or from atmospheric moisture.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: The most common and effective analytical methods for purity assessment are:
-
Gas Chromatography (GC): A standard method for determining the purity and quantifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both analysis and preparative separation. A reverse-phase (RP) HPLC method using an acetonitrile/water mobile phase is suitable.[3]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Useful for structural confirmation and identifying impurities with distinct proton signals.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS) to identify unknown impurities by their mass-to-charge ratio.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is below 15°C.[1] Due to its sensitivity to hydrolysis, exposure to moisture should be minimized.[5] For prolonged storage, it is advisable to re-analyze the material for purity before use.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is yellow or has a pungent odor. | Residual acidic impurities (e.g., HCl). | Wash the crude product with a mild aqueous base like sodium bicarbonate solution, followed by a water wash to neutrality. |
| Thermal decomposition during purification. | For distillation, ensure the temperature is kept below 130°C.[5] Use high vacuum to lower the boiling point. | |
| Low purity after aqueous workup. | Incomplete removal of organic-soluble impurities (e.g., cyclohexanol, dicyclohexyl carbonate). | Perform a vacuum distillation or column chromatography after the initial aqueous workup. |
| Emulsion formation during washing. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the layers to separate completely. | |
| Product degrades during storage. | Presence of moisture or acidic impurities leading to hydrolysis. | Ensure the product is thoroughly dried before storage (e.g., using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate). Store under an inert atmosphere (e.g., nitrogen or argon). |
| Storage at elevated temperatures. | Store at the recommended temperature of below 15°C.[1] | |
| Inconsistent results in subsequent reactions. | Presence of unreacted starting materials or byproducts. | Re-purify the material using a high-resolution technique like column chromatography or fractional vacuum distillation. |
| Genotoxic impurities like chloroacetaldehyde present. | Optimize the synthesis to minimize its formation and use appropriate purification techniques to remove it to acceptable levels. |
Experimental Protocols
Protocol 1: Extractive Workup and Washing
This protocol is designed to remove water-soluble impurities such as residual base (e.g., pyridine) and salts from the crude reaction mixture.
-
Transfer the Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.
-
Dilution: If the reaction was run neat or in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Acid Wash (Optional): To remove basic impurities like pyridine, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Water Wash: Wash the organic layer with deionized water.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water and break any emulsions.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
Protocol 2: Vacuum Distillation
This method is effective for separating this compound from less volatile or non-volatile impurities.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 10 mmHg or lower is recommended.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect and discard the initial low-boiling fraction (forerun), which may contain residual solvents or volatile impurities.
-
Collect the main fraction at the appropriate boiling point (approximately 107°C at 10 mmHg).[5]
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
-
Termination: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Analysis: Analyze the collected fraction(s) for purity using GC or HPLC.
Protocol 3: Column Chromatography
This technique is suitable for achieving high purity by separating the target compound from closely related impurities.
-
Stationary Phase Selection: Choose a suitable stationary phase, typically silica (B1680970) gel for normal-phase chromatography.
-
Mobile Phase Selection: Select an appropriate solvent system (mobile phase). A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Column Packing: Pack a chromatography column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Monitoring: Monitor the composition of the collected fractions using TLC or HPLC.
-
Product Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Purification Method | Parameter | Typical Value | Reference |
| Synthesis & Workup | Purity after washing | >94% (Yield) | [6] |
| Vacuum Distillation | Final Purity | ≥98.5% | [5] |
| Distillation Temperature | < 130°C | [5] | |
| Boiling Point | ~107°C @ 10 mmHg | [5] | |
| Analytical | Purity Specification | ≥ 98.0% | [1] |
| Cyclohexanol Impurity | ≤ 1.0% | [1] | |
| Dicyclohexyl carbonate Impurity | ≤ 0.2% | [1] | |
| Water Content | ≤ 0.05% | [1] |
Visualizations
Caption: General purification workflow for this compound.
References
Minimizing byproduct formation in 1-Chloroethyl Cyclohexyl Carbonate reactions
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the synthesis of 1-Chloroethyl Cyclohexyl Carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the esterification of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[1][2] This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of the chloroformate.[1][2] The process is typically conducted in an aprotic solvent and in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[1]
Q2: Why is temperature control so critical in this reaction?
A2: The reaction between cyclohexanol and 1-chloroethyl chloroformate is highly exothermic. Maintaining a low temperature, often between -78°C and 5°C, is crucial for controlling the reaction rate and minimizing the formation of impurities and byproducts.[1][2][3] Higher temperatures can lead to the degradation of the product and reactants, resulting in lower yield and purity.
Q3: What is the role of the base (e.g., pyridine) in the synthesis?
A3: The base serves two primary functions. Firstly, it acts as an acid scavenger, neutralizing the HCl gas produced during the reaction. This is essential to drive the reaction equilibrium towards the product side.[1] Secondly, certain bases like pyridine (B92270) can also function as nucleophilic catalysts, which may influence the reaction's outcome.[1]
Q4: What are the major byproducts I should be aware of?
A4: Key byproducts and impurities can include dicyclohexyl carbonate, unreacted cyclohexanol, vinyl cyclohexyl carbonate, and chloroacetaldehyde.[1] The formation of vinyl cyclohexyl carbonate occurs through the elimination of HCl from the 1-chloroethyl group.[1] Chloroacetaldehyde can arise from the degradation of this same group and can further react to form polymers or other condensation products.[1]
Q5: Are there alternative synthesis routes to this compound?
A5: Yes, an alternative method involves the use of trichloromethyl chloroformate (diphosgene) as a safer substitute for phosgene (B1210022) gas.[1] In this process, diphosgene is reacted with paraldehyde, often in the presence of a base like pyridine or triethylamine, to generate the 1-chloroethyl chloroformate intermediate in situ, which then reacts with cyclohexanol.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of product or reactants due to high temperature. - Insufficient base to neutralize HCl. | - Increase reaction time or consider a more efficient catalyst. - Ensure strict temperature control, maintaining it at or below 0-5°C during reagent addition.[2] - Use a slight molar excess of the base (e.g., pyridine). |
| High Levels of Dicyclohexyl Carbonate Impurity | - This byproduct can form from a secondary reaction. The exact mechanism is not fully elucidated in the provided results, but it likely involves the reaction of the product or an intermediate with excess cyclohexanol or the decomposition of the chloroformate reactant. | - Ensure the stoichiometry of the reactants is precise. - Add the 1-chloroethyl chloroformate dropwise to the solution of cyclohexanol and base to avoid localized excess of the chloroformate. |
| Presence of Unreacted Cyclohexanol | - Incomplete reaction. - Stoichiometric imbalance. | - Confirm the molar ratios of your reactants. A slight excess of 1-chloroethyl chloroformate might be necessary. - Extend the reaction time at room temperature after the initial cold addition phase to ensure the reaction goes to completion. |
| Formation of a Yellow or Brown Product | - Degradation of the product or formation of polymeric byproducts. - Reaction temperature was too high. | - Strictly maintain low temperatures throughout the addition of reagents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3] |
| Product is Unstable During Storage | - Presence of residual acid (HCl). - Exposure to moisture leading to hydrolysis. | - During workup, ensure thorough washing with a saturated aqueous sodium chloride solution to remove any remaining pyridine hydrochloride.[5] - Store the final product under an inert atmosphere, desiccated, and at a low temperature (2-8°C).[3] |
Quantitative Data on Impurities
The following table outlines typical impurity specifications for this compound, as determined by gas chromatography (GC).[3]
| Impurity | Maximum Allowed Percentage (%) |
| Dicyclohexyl carbonate | ≤ 0.2 |
| Cyclohexanol | ≤ 1.0 |
| Unspecified Impurity | ≤ 0.2 (each) |
| Water | ≤ 0.05 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a common laboratory procedure for the synthesis of this compound.
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine
-
Methylene (B1212753) chloride (anhydrous)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve cyclohexanol (e.g., 1.83 g) and pyridine (e.g., 1.45 g) in anhydrous methylene chloride (e.g., 30 ml).[5]
-
Cool the solution to -78°C using a dry ice/acetone bath.[5]
-
With vigorous stirring, add 1-chloroethyl chloroformate (e.g., 2.0 ml) dropwise to the solution over a period of 10 minutes.[5]
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.[5]
-
Continue stirring the reaction mixture at room temperature for approximately 16 hours.[5]
-
Wash the reaction mixture with three portions of saturated aqueous sodium chloride solution (e.g., 3 x 30 ml).[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation in the reaction.
References
Storage and handling recommendations for 1-Chloroethyl Cyclohexyl Carbonate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Chloroethyl Cyclohexyl Carbonate (CECC). It includes detailed storage and handling recommendations, troubleshooting guides for common experimental issues, and frequently asked questions.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage Conditions
To prevent degradation, this compound should be stored under specific conditions. It is sensitive to moisture and can hydrolyze.[1]
| Parameter | Recommendation | Source |
| Temperature | Long-term: -20°C; Short-term: 2-8°C. A data sheet also recommends storage below 15°C. One supplier suggests room temperature for sealed, dry containers. | [1][2][3] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon. | [4] |
| Environment | A dry, cool, and well-ventilated place is essential. | [5] |
| Container | The original, closed drum (e.g., PE drum or PE-lined metal drum) is recommended. | [2] |
Handling Precautions
Due to its potential hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
| Precaution | Details | Source |
| Ventilation | Always handle in a well-ventilated area to avoid inhalation of vapors. | [5][6] |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and protective clothing. A respirator may be necessary if exposure limits are exceeded. | [1][5][6] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace. | [1][4][5][6] |
| Spill Management | In case of a spill, remove all sources of ignition. Use non-sparking tools. Absorb with an inert material and dispose of it as hazardous waste. Prevent entry into drains. | [5] |
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in experimental settings.
Issue 1: Product Degradation is Suspected.
-
Symptoms:
-
Change in appearance from a colorless/pale yellow liquid to a darker color.
-
Presence of a pungent odor.[2]
-
Unexpected results in your reaction, such as low yield or the formation of side products.
-
Analytical tests (e.g., GC, NMR) show the presence of impurities like cyclohexanol (B46403).[2]
-
-
Potential Causes:
-
Solutions:
-
Always store this compound under the recommended conditions.
-
Before use, especially after prolonged storage, it is advisable to re-analyze the material for purity.[2]
-
Ensure all glassware and solvents used in your experiment are dry.
-
Issue 2: Reaction Yield is Lower Than Expected.
-
Potential Causes:
-
Degraded Starting Material: The purity of your this compound may be compromised.
-
Reaction Conditions: The reaction may be sensitive to temperature, solvent, or the presence of moisture. For nucleophilic substitution reactions, the choice of a base is critical.[5]
-
Side Reactions: The formation of byproducts such as vinyl cyclohexyl carbonate or chloroacetaldehyde (B151913) can reduce the yield of the desired product.[5]
-
-
Solutions:
-
Confirm the purity of your this compound before starting the reaction.
-
Optimize reaction conditions, including temperature, reaction time, and the stoichiometry of reactants.
-
Work under anhydrous conditions to minimize hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products from hydrolysis are cyclohexanol and chloroacetic acid.[5][6] Under certain conditions, side products like vinyl cyclohexyl carbonate and chloroacetaldehyde can also be formed.[5]
Q2: What materials are incompatible with this compound?
A2: It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[1] It should also be kept away from moisture, strong bases, and nucleophiles to prevent degradation.[4]
Q3: How does pH affect the stability of this compound?
A3: The hydrolysis of this compound is catalyzed by both acids and bases.[5][6]
-
Acidic Conditions: Protonation of the carbonyl oxygen makes the molecule more susceptible to nucleophilic attack by water.[5][6]
-
Basic Conditions: Hydroxide ions can directly attack the carbonyl carbon, leading to hydrolysis.[6]
Q4: What is the primary mechanism of its reaction with nucleophiles?
A4: The chloroethyl group is a good leaving group, allowing for nucleophilic substitution reactions. These can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nucleophile.[5][6]
Experimental Protocols & Signaling Pathways
General Experimental Protocol for Synthesis
A common method for synthesizing this compound involves the reaction of cyclohexanol with 1-chloroethyl chloroformate in the presence of a base like pyridine (B92270).[7]
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine
-
Dichloromethane (B109758) (CH(_2)Cl(_2))
-
Water
Procedure:
-
Dissolve cyclohexanol in dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C.
-
Slowly add 1-chloroethyl chloroformate to the solution.
-
Add pyridine dropwise to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Add dichloromethane and water to the reaction mixture.
-
Extract the product into the dichloromethane phase.
-
Wash the organic phase with water.
-
Dry the organic phase and concentrate it to obtain the product.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 99464-83-2: this compound [cymitquimica.com]
- 3. framochem.com [framochem.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 99464-83-2 | Benchchem [benchchem.com]
- 6. Buy this compound | 99464-83-2 [smolecule.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Genotoxic Potential of 1-Chloroethyl Cyclohexyl Carbonate Impurities
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the assessment of the genotoxic potential of 1-Chloroethyl Cyclohexyl Carbonate (1-CECC) and its related impurities. 1-CECC is a known genotoxic impurity that can arise during the synthesis of active pharmaceutical ingredients such as Candesartan Cilexetil.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-CECC) and why is its genotoxic potential a concern?
A1: this compound is a chemical intermediate used in the synthesis of certain pharmaceuticals.[1] It is classified as a potential genotoxic impurity, meaning it has the potential to damage DNA, which can lead to mutations and potentially increase the risk of cancer.[1][2] Regulatory bodies like the ICH require strict control of such impurities in drug substances to ensure patient safety.[3][4][5] The core concern stems from its reactive 1-chloroethyl group, which can act as an alkylating agent, a structural alert for mutagenicity.
Q2: What are the primary genotoxicity assays recommended for evaluating 1-CECC and its impurities?
A2: A standard battery of tests is recommended to assess genotoxic potential. According to ICH M7 guidelines, this typically starts with a bacterial reverse mutation assay (Ames test) to detect point mutations.[6][7][8] If the Ames test is positive, further testing is required to evaluate chromosomal damage. The in vitro mammalian cell micronucleus test is the preferred follow-up assay as it can detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[9][10][11][12]
Q3: What is the Threshold of Toxicological Concern (TTC) and how does it apply to 1-CECC?
A3: The Threshold of Toxicological Concern (TTC) is a risk assessment concept used for impurities that are present at very low levels in a pharmaceutical product. For mutagenic impurities like 1-CECC, a TTC of 1.5 µg per person per day is often applied, which is considered to be associated with a negligible lifetime cancer risk.[5][13] If an impurity is present above this threshold, more extensive safety data is required.
Q4: How should I handle a positive result for 1-CECC in an in vitro genotoxicity assay?
A4: A positive result in an in vitro assay, such as the Ames test, indicates mutagenic potential and classifies the impurity as a concern.[6] According to ICH M7, this triggers the need for further investigation to determine if the effect is relevant in vivo.[6] An in vivo genotoxicity study (e.g., an in vivo micronucleus test in rodents) should be conducted. If the in vivo test is negative, it may be possible to demonstrate that the genotoxicity is not expressed in a whole animal system, potentially allowing for higher acceptable intake limits based on compound-specific data.
Q5: What are potential challenges when testing compounds like 1-CECC in mammalian cell assays?
A5: A key challenge is cytotoxicity. High concentrations of the test substance can kill the cells, confounding the genotoxicity results.[14] It is crucial to first perform a cytotoxicity assay to determine the appropriate concentration range for the definitive genotoxicity test. For compounds that are not highly soluble in aqueous media, ensuring adequate exposure to the cells without precipitation is also a critical consideration.
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
| Problem | Possible Causes | Recommended Solutions |
| High Cytotoxicity / No Bacterial Lawn Growth | Test compound concentration is too high. | Perform a preliminary cytotoxicity range-finding experiment to determine the maximum non-toxic concentration. Test a series of lower concentrations. |
| High Variability in Revertant Colonies Between Replicate Plates | Uneven distribution of the test compound, bacteria, or top agar (B569324). Contamination of stock solutions or plates. | Ensure thorough mixing of the top agar mixture before plating.[15] Use consistent and sterile techniques. Visually inspect plates for signs of contamination. |
| Negative Result, but Compound has Structural Alerts for Mutagenicity | The compound requires metabolic activation that is not adequately provided by the standard S9 mix. The specific mutation type is not detected by the chosen bacterial strains. | Ensure a high-quality, properly induced S9 metabolic activation system is used.[16] Confirm that the test was run with a comprehensive set of Salmonella typhimurium and E. coli strains to detect different types of mutations (e.g., frameshift and base-pair substitution).[7] |
| Precipitation of Test Compound on Plates | The compound has low solubility in the test medium. The concentration exceeds its solubility limit. | Use a suitable, non-mutagenic solvent (e.g., DMSO) and do not exceed recommended solvent volumes. Observe the top agar mixture for any signs of precipitation before plating. The highest test concentration may be limited by solubility. |
In Vitro Mammalian Cell Micronucleus Assay
| Problem | Possible Causes | Recommended Solutions |
| Excessive Cytotoxicity / Low Cell Proliferation | Test concentrations are too high, leading to apoptosis or necrosis rather than mitotic errors. | Determine the concentration that causes approximately 50-60% cytotoxicity (e.g., based on Relative Increase in Cell Count or Replication Index) in a preliminary assay.[9] Select at least three testable concentrations below this level for the main experiment. |
| Inconclusive or Equivocal Results | The increase in micronuclei is borderline and not statistically significant or dose-responsive. High background levels of micronuclei in negative controls. | Repeat the experiment, possibly with narrower concentration intervals. Ensure at least 2000 cells per concentration are scored to increase statistical power.[9][10] Check the health and passage number of the cell line, as older cultures can exhibit higher baseline genetic instability. |
| Conflicting Results With and Without S9 Metabolic Activation | The compound itself is not genotoxic, but its metabolites are. Conversely, the parent compound is genotoxic but is detoxified by metabolic enzymes. | This is a valid result and provides information on the mechanism of genotoxicity. A positive result in either condition renders the compound positive in the assay.[17] The data helps in understanding whether the genotoxic risk is from the parent molecule or a metabolite. |
| Artefactual Findings (e.g., Apoptotic Bodies Scored as Micronuclei) | High levels of cytotoxicity can lead to apoptosis, and the resulting condensed chromatin fragments can be mistaken for micronuclei. | Ensure scorers are well-trained to distinguish between micronuclei and apoptotic bodies based on morphological criteria (e.g., size, shape, staining intensity). Scoring should only be performed in viable cells. |
Data Presentation
Quantitative data from genotoxicity studies should be summarized in clear, concise tables. Below are templates for presenting results from the Ames and in vitro micronucleus tests.
Table 1: Example Data Summary for Ames Test
| Test Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Negative Control | Cytotoxicity | Conclusion |
| TA98 | Absent | 0 (Vehicle) | 25 ± 4 | 1.0 | None | - |
| 10 | 28 ± 5 | 1.1 | None | - | ||
| 50 | 155 ± 15 | 6.2 | Slight | Positive | ||
| 100 | 98 ± 12 | 3.9 | Moderate | Positive | ||
| TA100 | Present | 0 (Vehicle) | 130 ± 11 | 1.0 | None | - |
| 10 | 145 ± 18 | 1.1 | None | - | ||
| 50 | 310 ± 25 | 2.4 | None | Positive | ||
| 100 | 450 ± 30 | 3.5 | Slight | Positive | ||
| Positive Control | Present | Appropriate Conc. | 950 ± 60 | 7.3 | Slight | Valid |
A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies, with at least one concentration showing a fold-increase of ≥2.0 over the negative control.
Table 2: Example Data Summary for In Vitro Micronucleus Assay
| Treatment Condition | Concentration (µg/mL) | Cytotoxicity (% of Vehicle Control) | No. of Micronucleated Binucleated Cells (per 2000) | % Micronucleated Binucleated Cells | Fold Increase over Vehicle Control | Conclusion |
| -S9 (24h exposure) | 0 (Vehicle) | 100% | 22 | 1.1% | 1.0 | - |
| 5 | 95% | 25 | 1.25% | 1.1 | - | |
| 10 | 78% | 58 | 2.9% | 2.6 | Positive | |
| 20 | 55% | 84 | 4.2% | 3.8 | Positive | |
| +S9 (4h exposure) | 0 (Vehicle) | 100% | 24 | 1.2% | 1.0 | - |
| 10 | 92% | 28 | 1.4% | 1.2 | - | |
| 25 | 81% | 30 | 1.5% | 1.3 | - | |
| 50 | 58% | 33 | 1.65% | 1.4 | - | |
| Positive Control | Appropriate Conc. | 65% | 150 | 7.5% | 6.3 | Valid |
A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on OECD Test Guideline 471.
-
Strain Selection: Use a minimum of five strains, including four Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).[7]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from the liver of induced rodents).[16]
-
Dose Selection: Perform an initial range-finding study to determine cytotoxicity. For the main experiment, use at least five different, analyzable concentrations of the test substance.
-
Assay Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and either 0.5 mL of S9 mix or 0.5 mL of a sham buffer. b. Vortex the mixture briefly and pour it onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Scoring: Count the number of revertant colonies on each plate. Assess the degree of cytotoxicity by observing the background bacterial lawn.
-
Data Analysis: A positive response is a concentration-related increase in revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Test
This protocol is based on OECD Test Guideline 487.
-
Cell Culture: Use an appropriate cell line (e.g., L5178Y, CHO, V79, TK6) or primary human lymphocytes with a stable karyotype and established historical control data.[9][11]
-
Cytotoxicity Assay: First, determine the cytotoxicity of 1-CECC over a wide concentration range to identify the top concentration for the micronucleus assay. Cytotoxicity should be measured by assessing the relative increase in cell count or replication index. The highest concentration should induce approximately 50-60% cytotoxicity.
-
Exposure: a. Treat cell cultures with at least three concentrations of the test substance, plus negative (vehicle) and positive controls. b. Short Treatment (3-6 hours): Conduct with and without S9 metabolic activation. After exposure, wash the cells and add fresh medium containing cytochalasin B (to block cytokinesis). c. Long Treatment (1.5-2.0 normal cell cycles): Conduct without S9. Add cytochalasin B for the final cell cycle.
-
Harvesting: Harvest cells at a time sufficient to allow for nuclear division and micronucleus expression, typically 1.5-2.0 times the normal cell cycle length after the start of treatment.
-
Slide Preparation and Staining: Prepare slides using a cytocentrifuge or other appropriate method. Stain with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9][10] Score concurrently for cytotoxicity by determining the proportion of mono-, bi-, and multinucleated cells.
-
Data Analysis: A positive result is a statistically significant and dose-dependent increase in the frequency of micronucleated cells.
Visualizations
Caption: Workflow for assessing the genotoxic potential of a pharmaceutical impurity.
Caption: Simplified p53-mediated DNA damage response (DDR) signaling pathway.
References
- 1. This compound | 99464-83-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. criver.com [criver.com]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. oecd.org [oecd.org]
- 13. Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes - ECA Academy [gmp-compliance.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. criver.com [criver.com]
- 17. Genotoxic potential of ethinylestradiol in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of temperature on 1-Chloroethyl Cyclohexyl Carbonate synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Chloroethyl Cyclohexyl Carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used and efficient method is the direct reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[1][2] This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of 1-chloroethyl chloroformate, leading to the formation of the carbonate ester and hydrogen chloride (HCl) as a byproduct.[1][2] A base, such as pyridine (B92270), is typically used to neutralize the HCl produced, which drives the reaction towards the product.[1]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is one of the most crucial parameters in the synthesis of this compound.[2] The reaction is highly exothermic, and maintaining low temperatures is essential to control the reaction rate and, most importantly, to minimize the formation of impurities and side products.[1] Higher temperatures can lead to the decomposition of the chloroformate starting material and promote side reactions, which will ultimately lower the yield and purity of the desired product.[2]
Q3: What are the optimal temperature ranges for the synthesis?
A3: The optimal temperature can vary slightly depending on the specific protocol and scale of the reaction. However, research consistently demonstrates that the initial reaction should be conducted at low temperatures.[2] Common temperature ranges reported in the literature include:
-
-78°C: For the initial dropwise addition of 1-chloroethyl chloroformate.[3][4]
-
Room Temperature: The reaction mixture is often allowed to gradually warm to room temperature for a period to ensure the reaction goes to completion.[3][6]
Q4: What are the common side products, and how can their formation be minimized?
A4: A significant side product is vinyl cyclohexyl carbonate, which is formed through the elimination of HCl from the 1-chloroethyl group of the main product.[1] Another potential side product is chloroacetaldehyde.[1] The formation of these byproducts is often promoted by higher temperatures. Therefore, maintaining a low reaction temperature is the primary way to minimize their formation.
Q5: What is the role of pyridine in this reaction?
A5: Pyridine serves two main functions in this synthesis. Firstly, it acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[1] This is crucial because the accumulation of acid can lead to unwanted side reactions and degradation of the product. Secondly, pyridine can also act as a nucleophilic catalyst, enhancing the rate of the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction temperature was too high: This can lead to the formation of side products and decomposition of the starting material. | Carefully monitor and control the reaction temperature, especially during the addition of 1-chloroethyl chloroformate. Use a suitable cooling bath (e.g., dry ice/acetone) to maintain the recommended low temperature. |
| Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | After the initial low-temperature addition, allow the reaction to stir at room temperature for the recommended duration (e.g., 16 hours or overnight) to ensure completion.[3][6] | |
| Moisture in the reaction: The presence of water can lead to the hydrolysis of 1-chloroethyl chloroformate and the product. | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. | |
| Presence of Impurities in the Final Product | Formation of side products: As mentioned, higher temperatures can lead to the formation of vinyl cyclohexyl carbonate and other impurities. | Maintain a low reaction temperature throughout the addition of reagents. |
| Inadequate purification: The workup and purification steps may not have been sufficient to remove all byproducts and unreacted starting materials. | During the workup, ensure thorough washing of the organic layer. For purification, vacuum distillation is often employed; however, it is critical to keep the distillation temperature below 130°C to prevent thermal decomposition of the product. | |
| Reaction Mixture Turning Dark | Decomposition of reagents or product: This can be an indication of the reaction temperature being too high. | Immediately cool the reaction mixture and re-evaluate the temperature control measures. |
Data Presentation
Impact of Temperature on this compound Synthesis Yield
The following table summarizes representative yields obtained at different initial reaction temperatures, as reported in various studies. It is important to note that other reaction parameters such as reaction time, solvent, and base also influence the final yield.
| Initial Reaction Temperature (°C) | Base | Solvent | Reported Yield (%) | Reference |
| -78 | Pyridine | Methylene (B1212753) Chloride | 88 | [3] |
| 0 - 5 | Pyridine | Methylene Chloride | 94 | [6] |
| 0 - 20 | Pyridine | Methylene Chloride | 94 | [6] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a common laboratory-scale synthesis.
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine (anhydrous)
-
Methylene chloride (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., dry ice/acetone or ice-salt bath)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanol and pyridine in anhydrous methylene chloride.
-
Cooling: Cool the solution to the desired low temperature (e.g., -78°C) using a suitable cooling bath.
-
Reagent Addition: With vigorous stirring, add 1-chloroethyl chloroformate dropwise to the cooled solution via an addition funnel over a period of 10-15 minutes. It is crucial to maintain the low temperature during this exothermic addition.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for an extended period (e.g., 16 hours or overnight) to ensure completion.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium chloride (brine). Repeat the washing two more times.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil. For higher purity, the crude product can be purified by vacuum distillation, ensuring the distillation temperature remains below 130°C to prevent thermal decomposition.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Impact of temperature on the yield of this compound.
References
Selection of base and solvent for 1-Chloroethyl Cyclohexyl Carbonate synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloroethyl Cyclohexyl Carbonate. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method is the direct reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate.[1][2] This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of 1-chloroethyl chloroformate. The process is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction equilibrium towards the product.[1][2]
Q2: Why is a base necessary in this synthesis?
A base is crucial for several reasons. Its primary function is to act as an acid scavenger, neutralizing the HCl generated during the reaction.[1] This prevents the protonation of the cyclohexanol, which would render it non-nucleophilic, and drives the reaction to completion. Some bases, like pyridine (B92270), can also act as nucleophilic catalysts by reacting with the chloroformate to form a highly reactive intermediate.[1]
Q3: What are the recommended bases and solvents for this reaction?
Commonly used bases include tertiary amines like pyridine and triethylamine.[3][4] The choice of solvent is typically an aprotic solvent that can dissolve the reactants. Dichloromethane (CH2Cl2) and tetrahydrofuran (B95107) (THF) are frequently used.[3][4] Alternative systems, such as sodium carbonate in a 1,4-dioxane/water mixture or potassium carbonate in dimethylformamide (DMF), have also been explored.[1]
Q4: What are the potential side products in this synthesis?
A significant side product can be vinyl cyclohexyl carbonate, formed through the elimination of HCl from the 1-chloroethyl group.[1] Another possible impurity is chloroacetaldehyde, which can arise from the degradation of the 1-chloroethyl moiety.[1] Under thermal stress, decarboxylation-dehydrochlorination can occur, leading to acetaldehyde, carbon dioxide, and cyclohexyl chloride.[1]
Q5: How can the product be purified?
Purification at the lab scale typically involves washing the reaction mixture with water or a saturated aqueous sodium chloride solution to remove the hydrochloride salt of the base and other water-soluble impurities.[4] The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) and the solvent is removed under reduced pressure.[4] For industrial-scale production, purification may involve water washing followed by vacuum distillation, ensuring the temperature remains below 130°C to prevent thermal decomposition.[2]
Troubleshooting Guide
Low yields and product impurities are common issues encountered during the synthesis of this compound. This guide provides a structured approach to troubleshooting these problems.
Low Product Yield
A low yield can be attributed to several factors. The following decision tree can help identify the root cause:
Caption: Troubleshooting workflow for low product yield.
Product Impurity
If the final product is impure, consider the following potential causes and solutions:
| Observed Impurity | Potential Cause | Recommended Solution |
| Starting Material (Cyclohexanol) | Incomplete reaction. | - Ensure sufficient reaction time. Monitor reaction progress using techniques like TLC. - Verify the quality and reactivity of the 1-chloroethyl chloroformate. |
| Vinyl Cyclohexyl Carbonate | Elimination of HCl from the product. | - Maintain a low reaction temperature, especially during the addition of reagents.[2] - Ensure the base is added promptly to neutralize the generated HCl. |
| Unidentified Side Products | Decomposition of reactants or product. | - Avoid excessive heating during reaction and purification.[2] - Ensure the purity of starting materials. Impurities can catalyze side reactions. |
| Base Hydrochloride Salt | Incomplete removal during workup. | - Perform thorough aqueous washes of the organic phase. - Consider using a base that forms a more easily removable salt. |
Experimental Protocols
Below are summarized experimental protocols for the synthesis of this compound, providing a comparison of different reaction conditions.
Summary of Reaction Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Base | Pyridine | Sodium Carbonate | Potassium Carbonate |
| Solvent | Dichloromethane | 1,4-Dioxane/Water | Dimethylformamide (DMF) |
| Temperature | -78°C to Room Temp | 55-70°C | Not Specified |
| Reported Yield | 88-94%[4] | Not Specified[1] | Not Specified[1] |
Detailed Experimental Protocol (Method 1)
This protocol is adapted from a common laboratory-scale synthesis.[4][5]
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Cyclohexanol (1.83 g)
-
Pyridine (1.45 g)
-
1-Chloroethyl chloroformate (2.0 mL)
-
Methylene (B1212753) chloride (30 mL)
-
Saturated aqueous sodium chloride solution
Procedure:
-
A solution of cyclohexanol and pyridine in methylene chloride is cooled to -78°C.[4]
-
1-chloroethyl chloroformate is added dropwise to the stirred solution over a period of 10 minutes.[4]
-
After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for 16 hours.[4]
-
The reaction mixture is then washed three times with 30-mL portions of saturated aqueous sodium chloride.[4]
-
The organic layer is dried over anhydrous magnesium sulfate.[4]
-
The solvent is distilled off under reduced pressure to yield the product as a colorless oil.[4]
Expected Yield: 88%[4]
References
Validation & Comparative
A Comparative Guide to Candesartan Cilexetil Synthesis: Trityl vs. Benzyl Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for Candesartan (B1668252) Cilexetil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. The primary difference between the discussed methods lies in the choice of the protecting group for the tetrazole moiety: the commonly employed trityl (triphenylmethyl) group versus a benzyl (B1604629) group. This comparison is supported by experimental data from published literature to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic pathways. The trityl protection route, followed by esterification with 1-Chloroethyl Cyclohexyl Carbonate, is a widely adopted method. The benzyl protection strategy offers an alternative approach.
| Parameter | Trityl Protection Method | Benzyl Protection Method |
| Overall Yield | ~55% over six steps[1] | Not explicitly stated as an overall yield, but individual step yields are reported. |
| Final Product Purity | 99.1% (HPLC)[1] | Not explicitly stated for the final product. |
| Key Reagents | Trityl chloride, This compound | Benzyl bromide, Palladium on carbon (for deprotection) |
| Deprotection Conditions | Acidic (e.g., HCl in ethanol)[1] | Transfer hydrogenation |
Synthesis Pathways Visualized
The following diagrams illustrate the core steps of both the trityl and benzyl protected syntheses of Candesartan Cilexetil.
Experimental Protocols
Below are detailed experimental protocols for key steps in both synthetic routes, based on published literature.
Trityl Protection Route
This route involves the protection of the tetrazole nitrogen of Candesartan with a trityl group, followed by esterification with this compound to form the cilexetil prodrug, and subsequent deprotection.
1. Tritylation of Candesartan:
-
Procedure: To a solution of Candesartan acid in a suitable solvent such as dichloromethane, add triethylamine (B128534) followed by trityl chloride. The reaction mixture is stirred at room temperature.
-
Work-up: The reaction mixture is typically washed with water, and the organic layer is concentrated. The product, trityl candesartan, can be purified by crystallization.
2. Esterification with this compound:
-
Procedure: Trityl candesartan is reacted with this compound in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
-
Work-up: After completion, the reaction mixture is cooled, and the product, trityl candesartan cilexetil, is isolated by precipitation or extraction and can be further purified by recrystallization. A molar yield of 88.4% with an HPLC purity of 99.5% has been reported for this intermediate.
3. Deprotection of Trityl Group:
-
Procedure: Trityl candesartan cilexetil is dissolved in a mixture of an alcohol, such as methanol (B129727) or ethanol, and an acid, like hydrochloric acid. The reaction is carried out at room temperature or with gentle heating.
-
Work-up: The reaction mixture is neutralized, and the final product, Candesartan Cilexetil, is isolated by extraction and purified by crystallization. A final purity of 99.83% (HPLC) has been achieved through this method.
Benzyl Protection Route
This alternative synthesis utilizes a benzyl group to protect the tetrazole.
1. Benzylation of the Tetrazole:
-
Procedure: The starting tetrazole precursor is reacted with benzyl bromide in the presence of a base to yield the N-benzylated tetrazole.
2. Coupling Reaction:
-
Procedure: The benzyl-protected tetrazole intermediate is coupled with the appropriate benzimidazole moiety. This can be achieved through various coupling reactions, such as the Suzuki coupling.
3. Deprotection and Esterification:
-
Procedure: The benzyl protecting group is removed via transfer hydrogenation using a palladium on carbon catalyst. The resulting intermediate is then esterified to yield Candesartan Cilexetil.
Performance Comparison
| Feature | Trityl Protection Method | Benzyl Protection Method |
| Protecting Group Stability | The trityl group is bulky and provides good protection but is sensitive to acidic conditions. | The benzyl group is stable under a range of conditions and is typically removed by hydrogenation. |
| Reagent Availability | Trityl chloride and this compound are commercially available. | Benzyl bromide is readily available. Palladium catalysts are also standard reagents. |
| Reaction Conditions | Deprotection requires acidic conditions, which may affect other acid-labile groups if present. | Deprotection via hydrogenation is generally mild but may not be compatible with other reducible functional groups. |
| Purification | Crystallization is a common and effective method for purifying intermediates and the final product. | Chromatographic purification may be required for some intermediates. |
| Overall Efficiency | A 6-step synthesis with a 55% overall yield has been reported, indicating a reasonably efficient process[1]. | The overall efficiency is not explicitly reported, making a direct comparison challenging. |
Conclusion
The synthesis of Candesartan Cilexetil using a trityl protecting group for the tetrazole and subsequent esterification with This compound is a well-established and high-yielding method. The experimental data available in the literature suggests that this route can produce the final active pharmaceutical ingredient with high purity.
The benzyl protection strategy offers a viable alternative. The choice between these two methods may depend on the specific requirements of the synthesis, including the scale, the availability of specific reagents and equipment (e.g., for hydrogenation), and the presence of other functional groups in the molecule that might be sensitive to the deprotection conditions of either route. For large-scale industrial production, the trityl route appears to be more extensively documented and validated. Researchers may find the benzyl route advantageous for specific applications or for exploring alternative synthetic pathways.
References
The Prodrug Advantage: A Comparative Analysis of 1-Chloroethyl Cyclohexyl Carbonate and Other Alkylating Agents in Drug Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical step in prodrug synthesis, directly impacting the stability, bioavailability, and overall efficacy of the therapeutic agent. This guide provides a detailed comparison of 1-Chloroethyl Cyclohexyl Carbonate against other common alkylating agents, supported by experimental data and protocols to inform strategic decisions in drug development.
This compound has emerged as a valuable reagent, particularly in the synthesis of angiotensin II receptor blockers (ARBs) like candesartan (B1668252) cilexetil. Its primary function is to mask polar functional groups of a parent drug, thereby increasing its lipophilicity and enhancing its absorption in the gastrointestinal tract. Upon absorption, the carbonate linker is designed to be cleaved by endogenous enzymes, releasing the active drug. This guide will delve into the performance of this carbonate-based linker in comparison to other widely used alkylating agents that form ester and carbamate (B1207046) linkages in prodrugs.
Comparative Performance of Alkylating Agents
The choice of an alkylating agent determines the type of promoiety attached to the parent drug, which in turn influences key pharmacokinetic properties. The most common linkages formed are carbonates, esters, and carbamates.
| Alkylating Agent Class | Example Reagent | Resulting Linkage | Key Characteristics |
| Chloroalkyl Carbonates | This compound | (Alkoxycarbonyloxy)alkyl | Generally more stable than simple esters. Hydrolyzed by esterases. Used in ARBs like candesartan cilexetil. |
| Chloroalkyl Esters | Pivaloyloxymethyl Chloride (POM-Cl) | (Acyloxy)alkyl | Commonly used to improve oral bioavailability. Susceptible to esterase-mediated hydrolysis. Can sometimes lead to the formation of formaldehyde. |
| Chloroalkyl Carbamates | 1-Chloroethyl Chloroformate (used to form a carbamate linker) | Carbamate | Generally more stable in vivo than both esters and carbonates, which can sometimes lead to incomplete conversion to the active drug. |
Quantitative Data Summary
Direct head-to-head comparative studies for the same parent drug using these different linkers are limited in published literature. However, by collating data from studies on similar parent drugs, primarily angiotensin II receptor blockers, we can draw insightful comparisons.
Table 1: Comparative Stability and Bioactivation of Prodrug Linkers
| Prodrug Linker Type | Parent Drug Example | In Vitro Stability (Chemical) | Primary Activating Enzymes | Oral Bioavailability of Parent Drug | Reference |
| (Cyclohexyloxycarbonyloxy)ethyl (from this compound) | Candesartan | Stable in simulated gastric fluid | Carboxylesterase 1 (CES1) in the liver | ~15% (as candesartan) | [1][2][3] |
| (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) | Olmesartan (B1677269) | Hydrolyzes in aqueous solutions, pH-dependent | Carboxymethylenebutenolidase (CMBL) in the intestine and liver | ~26% (as olmesartan) | [3][4][5] |
| (Acyloxy)alkyl | Norfloxacin (B1679917) | Stable in buffer | Esterases in serum and intestinal homogenate | Lower than parent drug in monkeys (solubility dependent) | [6] |
| Carbamate | Various | Generally high | Esterases | Variable, can be designed for slow release | [7] |
Prodrug Activation Pathway
The activation of these prodrugs is predominantly an enzymatic process. For carbonate and ester-based prodrugs, carboxylesterases play a pivotal role.
Caption: Prodrug activation by esterase-mediated hydrolysis.
Experimental Protocols
Below are representative experimental protocols for the synthesis and evaluation of prodrugs using alkylating agents.
Protocol 1: Synthesis of Candesartan Cilexetil using this compound
This protocol is adapted from a common synthetic route for candesartan cilexetil.
Caption: General workflow for candesartan cilexetil synthesis.
Materials:
-
Trityl candesartan
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve trityl candesartan and potassium carbonate in DMF in a round-bottom flask equipped with a stirrer and a condenser.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude trityl candesartan cilexetil by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
For deprotection, dissolve the purified intermediate in acetone and add a solution of hydrochloric acid.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC/HPLC).
-
Collect the precipitated candesartan cilexetil by filtration, wash with a suitable solvent, and dry under vacuum.
Protocol 2: In Vitro Hydrolysis Study of a Prodrug
This protocol outlines a general method to assess the stability and enzymatic conversion of a prodrug.
Materials:
-
Prodrug of interest
-
Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 6.8, 7.4)
-
Human or rat liver microsomes or specific esterase enzyme (e.g., CES1)
-
Acetonitrile
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
Procedure:
-
Chemical Stability:
-
Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., acetonitrile).
-
Dilute the stock solution into PBS at different pH values to a final concentration (e.g., 10 µM).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by HPLC to quantify the remaining prodrug and the formed active drug.
-
-
Enzymatic Hydrolysis:
-
Prepare a reaction mixture containing the prodrug in a suitable buffer (e.g., PBS pH 7.4).
-
Initiate the reaction by adding liver microsomes or the specific esterase enzyme.
-
Incubate the mixture at 37°C.
-
At various time points, withdraw aliquots and quench the reaction as described above.
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
Plot the concentration of the remaining prodrug versus time.
-
Calculate the half-life (t₁/₂) of the prodrug under each condition.
-
Conclusion
This compound is a highly effective alkylating agent for the synthesis of carbonate-linked prodrugs, offering a balance of stability and enzymatic lability that is advantageous for oral drug delivery. While direct, comprehensive comparative data with other alkylating agents for a single parent drug is scarce, the available evidence suggests that carbonate linkers are generally more stable than simple esters, potentially offering better control over drug release. Carbamate linkers, in turn, tend to be even more stable.
The choice of alkylating agent and the resulting promoiety is a critical decision in prodrug design. It requires careful consideration of the parent drug's properties, the desired pharmacokinetic profile, and the specific enzymes available at the target site of absorption and action. The protocols and comparative data presented in this guide provide a foundation for making informed decisions in the development of next-generation prodrug therapeutics.
References
- 1. Newly emerging pharmacologic differences in angiotensin II receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 5. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to Carbonate-Based Protecting Groups for Amine Functionalities
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the selective protection and deprotection of amine functionalities is a cornerstone of success. Carbonate-based protecting groups have emerged as a versatile and widely utilized class of moieties for this purpose. Their relative stability, ease of introduction, and diverse cleavage conditions make them indispensable tools for chemists.
This guide provides a comprehensive and objective comparison of the most commonly employed carbonate-based protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), 2,2,2-Trichloroethoxycarbonyl (Troc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc). The following sections detail their relative stability, deprotection mechanisms, and provide standardized experimental protocols for their comparative evaluation.
Quantitative Comparison of Carbonate Protecting Groups
The selection of an appropriate protecting group is contingent upon its stability towards various reaction conditions and the orthogonality of its removal. The following tables summarize the key characteristics and stability profiles of common carbonate-based protecting groups.
Table 1: General Characteristics and Deprotection Conditions
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages | Common Reagents for Introduction |
| tert-Butoxycarbonyl | Boc | Strong Acid | Well-established, stable to base and hydrogenolysis | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | Stable to mild acid and base | Benzyl chloroformate |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base | Mild, base-labile cleavage, UV-active | Fmoc-Cl, Fmoc-OSu |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Orthogonal to many other groups, stable to acid and base[1] | Allyl chloroformate |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive Cleavage | Stable to acidic and basic conditions[2] | Troc-Cl |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride Anion | Stable to a wide range of conditions[1] | Teoc-Cl, Teoc-OSu |
Table 2: Comparative Stability Profile
| Protecting Group | Strong Acid (e.g., TFA) | Weak Acid (e.g., AcOH) | Strong Base (e.g., NaOH) | Weak Base (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Stable | Stable | Labile |
| Fmoc | Stable | Stable | Labile | Labile | Generally Stable[1] |
| Alloc | Stable[1] | Stable | Stable | Stable | Stable |
| Troc | Stable[2] | Stable | Stable | Stable | Stable |
| Teoc | Stable[1] | Stable | Stable | Stable | Stable |
Deprotection Mechanisms and Orthogonality
The diverse cleavage mechanisms of carbonate protecting groups are fundamental to their utility, enabling the design of complex, multi-step syntheses through orthogonal protection strategies. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others.[3]
Orthogonal deprotection strategies for common carbonate protecting groups.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of carbonate-based protecting groups, the following standardized experimental protocols are provided. These protocols are designed to assess the stability and cleavage efficiency of each protecting group under a variety of conditions.
General Procedure for Amine Protection
This protocol describes a general method for the protection of a primary or secondary amine with a carbonate-based protecting group.
Materials:
-
Amine substrate (1.0 equiv)
-
Protecting group reagent (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl, etc.) (1.1 equiv)
-
Base (e.g., triethylamine, diisopropylethylamine, NaHCO₃) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent.
-
Add the base to the solution and stir for 5 minutes at room temperature.
-
Add the protecting group reagent dropwise to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the protected amine by column chromatography on silica (B1680970) gel.
Comparative Stability Study Protocol
This protocol is designed to quantitatively compare the stability of different protected amines under standardized acidic and basic conditions.
Materials:
-
Protected amine substrates (Boc-amine, Cbz-amine, Fmoc-amine, etc.)
-
Acidic solution (e.g., 20% Trifluoroacetic acid in dichloromethane)
-
Basic solution (e.g., 20% Piperidine in dimethylformamide)
-
Internal standard (for quantitative analysis)
-
Solvents for analysis (e.g., acetonitrile, water with 0.1% formic acid for LC-MS)
Procedure:
-
Prepare stock solutions of each protected amine and the internal standard of known concentrations.
-
For each protected amine, set up two reaction vials: one with the acidic solution and one with the basic solution.
-
At time t=0, add a known amount of the protected amine stock solution to each vial.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot (e.g., by neutralization).
-
Analyze the quenched aliquots by a suitable quantitative method, such as quantitative Nuclear Magnetic Resonance (qNMR) or High-Performance Liquid Chromatography (HPLC), to determine the percentage of the remaining protected amine.[4][5]
-
Plot the percentage of the remaining protected amine against time to determine the stability and calculate the half-life (t₁₂) of each protecting group under the tested conditions.
Workflow for the comparative stability study of protecting groups.
Comparative Deprotection Study Protocol
This protocol allows for the direct comparison of the efficiency of deprotection for each protecting group under its optimal cleavage conditions.
Materials:
-
Protected amine substrates
-
Deprotection reagents specific to each protecting group (see Table 1)
-
Appropriate solvents
-
Internal standard
Procedure:
-
Prepare stock solutions of each protected amine and the internal standard.
-
For each protected amine, set up a reaction vial with the corresponding deprotection reagent and solvent.
-
At time t=0, add a known amount of the protected amine stock solution to the vial.
-
At specified time intervals, withdraw an aliquot and quench the reaction.
-
Analyze the aliquots by qNMR or HPLC to determine the percentage of the deprotected amine.
-
Plot the percentage of the deprotected amine against time to determine the reaction rate and the time required for complete deprotection.
-
After completion, work up the reaction and isolate the deprotected amine to determine the isolated yield.
Conclusion
The choice of a carbonate-based protecting group is a critical decision in the design and execution of a synthetic strategy. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, the Fmoc group's base lability, and the unique cleavage conditions for Alloc, Troc, and Teoc provide a powerful and largely orthogonal toolkit for chemists. By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates. The provided experimental protocols offer a framework for the direct and quantitative comparison of these protecting groups, enabling an informed and data-driven selection for any given synthetic challenge.
References
- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 2. Protecting Groups - Stability [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Purity Under the Lens: A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 1-Chloroethyl Cyclohexyl Carbonate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of spectroscopic and chromatographic methods for confirming the purity of 1-Chloroethyl Cyclohexyl Carbonate, a key building block in pharmaceutical synthesis. Experimental data and detailed protocols are presented to support an objective evaluation of these analytical techniques.
This compound (1-CECC) is a critical reagent, notably utilized in the synthesis of prodrugs to enhance the bioavailability of therapeutic agents.[1] Its purity is crucial as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide explores the robust spectroscopic methods for routine purity checks and compares them with alternative chromatographic techniques that offer quantitative advantages.
Spectroscopic Confirmation of 1-CECC Identity and Purity
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds, providing a rapid and non-destructive analysis of the material. For 1-CECC, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of 1-CECC and identifying organic impurities. The presence of characteristic peaks and their integration values in the ¹H NMR spectrum, along with the specific chemical shifts in the ¹³C NMR spectrum, serve as a fingerprint for the compound.
Expected ¹H NMR Data: The spectrum should show distinct signals corresponding to the protons of the cyclohexyl ring, the methine proton adjacent to the chlorine atom, and the methyl protons. The chemical shifts and coupling patterns are unique to the 1-CECC structure.
Expected ¹³C NMR Data: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the carbonate, the carbons of the cyclohexyl ring, the chlorinated methine carbon, and the methyl carbon.
A pure sample will exhibit sharp peaks at the expected chemical shifts with integration values in the correct ratios. The absence of significant unassigned peaks is a strong indicator of high purity. Commercial suppliers of high-purity 1-CECC confirm its structure using NMR.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In 1-CECC, the IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) group of the carbonate, typically appearing in the 1740-1760 cm⁻¹ region.[1] Other significant absorptions include the C-O stretching vibrations of the carbonate group.[1] The absence of bands corresponding to potential impurities, such as hydroxyl groups (from unreacted cyclohexanol) or other carbonyl-containing compounds, supports the purity of the sample.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can confirm the elemental composition and molecular formula of 1-CECC (C₉H₁₅ClO₃).[1] The presence of a characteristic isotopic pattern for chlorine (M+2 peak with an intensity of approximately one-third of the molecular ion peak) is a definitive indicator of a chlorine-containing compound.[1] Fragmentation patterns observed in the mass spectrum can further corroborate the structure.
Comparative Analysis: Spectroscopic vs. Chromatographic Methods
While spectroscopic methods are excellent for structural confirmation and qualitative purity assessment, chromatographic techniques offer superior quantitative capabilities, allowing for the precise determination of purity and the detection of trace impurities.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, qualitative and semi-quantitative purity | High resolution, non-destructive, good for identifying unknown impurities | Lower sensitivity compared to chromatographic methods, can be expensive |
| IR Spectroscopy | Vibrational transitions of functional groups | Identification of functional groups, qualitative purity | Fast, simple, non-destructive | Not suitable for complex mixtures, limited quantitative ability |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, structural fragments | High sensitivity, high specificity | Can be destructive, may not be suitable for thermally labile compounds |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase | Quantitative purity, separation of volatile impurities | High resolution, high sensitivity, well-established methods | Requires volatile and thermally stable analytes |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase | Quantitative purity, separation of non-volatile and thermally labile impurities | Versatile, high resolution, high sensitivity | Can be more complex to develop methods, solvent consumption |
Chromatographic Alternatives for Purity Determination
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that can provide accurate quantitative data on the purity of 1-CECC.
Gas Chromatography (GC)
GC is a suitable method for the purity analysis of 1-CECC due to its volatility.[4] A GC analysis can separate 1-CECC from volatile impurities such as residual solvents (e.g., toluene, acetone (B3395972), chloroform, THF) and starting materials like cyclohexanol.[4] The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.[5] Commercial specifications for 1-CECC often cite a purity of >98.0% as determined by GC.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is another excellent technique for assessing the purity of organic compounds. For organic carbonates, ion-moderated partition HPLC has been shown to be effective. A reverse-phase HPLC method can be developed to separate 1-CECC from less volatile impurities and degradation products.[7] HPLC offers the advantage of operating at ambient temperatures, which is beneficial for potentially thermally labile compounds.
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, a thin film of the liquid sample can be placed between two salt plates. For MS, the sample is typically dissolved in a volatile organic solvent and introduced into the instrument.
General Protocol for Gas Chromatography (GC) Purity Assay
-
Sample Preparation: Prepare a dilute solution of 1-CECC in a suitable solvent (e.g., acetone or dichloromethane).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[8]
-
-
Analysis: Inject a small volume of the prepared sample into the GC. The resulting chromatogram will show peaks corresponding to the different components in the sample.
-
Quantification: The purity is calculated based on the area percent of the 1-CECC peak relative to the total area of all peaks, excluding the solvent peak.[5]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a comparative overview of the analytical techniques.
Caption: Workflow for Spectroscopic Analysis of 1-CECC.
Caption: Comparison of Analytical Methods for 1-CECC.
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. Spectroscopic methods, particularly NMR, IR, and MS, are essential for confirming the compound's identity and providing a qualitative assessment of purity. For accurate quantitative analysis and the detection of trace impurities, chromatographic methods such as GC and HPLC are the preferred choice. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the need for qualitative versus quantitative data, the nature of potential impurities, and the available instrumentation. By employing these robust analytical methods, researchers can ensure the quality and consistency of 1-CECC, a critical component in the development of new pharmaceutical agents.
References
- 1. This compound | 99464-83-2 | Benchchem [benchchem.com]
- 2. This compound | CAS:99464-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound(99464-83-2) 1H NMR [m.chemicalbook.com]
- 4. framochem.com [framochem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 99464-83-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Unveiling the Biological Landscape of 1-Chloroethyl Cyclohexyl Carbonate Byproducts: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological activity of impurities and byproducts in pharmaceutical manufacturing is paramount. This guide provides a comparative assessment of the biological activities of byproducts associated with 1-Chloroethyl Cyclohexyl Carbonate (1-CECC), a key intermediate in the synthesis of the angiotensin II receptor blocker, Candesartan (B1668252) Cilexetil. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive overview for informed decision-making in drug development and safety assessment.
This compound (1-CECC) is recognized as a potential genotoxic impurity.[1] Its synthesis and degradation can lead to the formation of several byproducts, including cyclohexanol, chloroacetaldehyde, and dicyclohexyl carbonate. This guide focuses on the comparative biological activities of these byproducts, providing insights into their potential cytotoxic and genotoxic effects.
Comparative Biological Activity of 1-CECC Byproducts
The following table summarizes the available quantitative data on the biological activity of the primary byproducts of 1-CECC. Due to the limited publicly available data on direct, non-genotoxic alternatives for the cilexetil moiety introduction in candesartan synthesis, this guide focuses on the known process-related impurities.
| Compound | Biological Activity Assessed | Result | Cell Line/System | Citation |
| Cyclohexanol | Cytotoxicity | Moderately toxic, irritant, potential co-carcinogen and reproductive toxicant. Specific IC50 data is not readily available in the reviewed literature. | Animal studies | [2][3][4][5][6] |
| Chloroacetaldehyde | Cytotoxicity | EC50: 300 µM | Rat Hepatocytes | [6] |
| Genotoxicity (Mutagenicity) | Mutagenic | Salmonella typhimurium (Ames Test), Chinese Hamster V79 cells | [2][5] | |
| Genotoxicity (DNA Damage) | Induces DNA single- and double-strand breaks | Human Lymphocytes | [7] | |
| Dicyclohexyl Carbonate | General Toxicity | Reported to have a low toxicity profile, but specific quantitative data is lacking. | General statement | [3] |
Experimental Protocols
The assessment of biological activity for chemical compounds relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for the key experiments relevant to the data presented.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., cyclohexanol, chloroacetaldehyde, dicyclohexyl carbonate) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.
Methodology:
-
Strain Selection: Select appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a minimal amount of histidine.
-
Incubation: Plate the treated bacteria on a minimal agar (B569324) medium and incubate for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Methodology:
-
Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells) and treat them with various concentrations of the test compound.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Analyze the cells under a microscope to determine the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the compound is genotoxic.
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in the assessment of these byproducts, the following diagrams are provided.
References
- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dicyclohexyl carbonate | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel O-[(11)C]methylated derivatives of candesartan as angiotensin II AT(1) receptor imaging ligands: radiosynthesis and ex vivo evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Utility of a Systematic Approach to Selecting Candidate Prodrugs: A Case Study Using Candesartan Ester Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Chloroacetaldehyde-induced hepatocyte cytotoxicity. Mechanisms for cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts in 1-Chloroethyl Cyclohexyl Carbonate synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 1-Chloroethyl Cyclohexyl Carbonate, a crucial building block in the synthesis of drugs such as the antihypertensive agent Candesartan Cilexetil, is primarily synthesized through the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate. The choice of catalyst, typically a tertiary amine base, significantly influences the reaction's yield and efficiency.
This guide provides a comparative analysis of the efficacy of different catalysts in the synthesis of this compound, supported by experimental data. The primary role of the catalyst in this reaction is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct and driving the reaction equilibrium towards the product.[1] However, the nucleophilicity of the amine can also play a catalytic role.
Comparative Efficacy of Amine Catalysts
The selection of the amine base has a discernible impact on the product yield. While various tertiary amines can be employed, pyridine (B92270), triethylamine (B128534), and N,N-dimethylaniline are commonly cited. The following table summarizes quantitative data from various experimental protocols.
| Catalyst/Base | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pyridine | Cyclohexanol, 1-Chloroethyl chloroformate | Methylene (B1212753) Chloride | -78°C to Room Temperature, 16 hours | 88% | [2] |
| Pyridine | Cyclohexanol, 1-Chloroethyl chloroformate | Methylene Chloride | 0-5°C to Room Temperature, Overnight | 94% | [3] |
| Triethylamine | Cyclohexanol, 1-Chloroethyl chloroformate precursor | Not specified | <20°C, 3 hours | 92% | [4] |
| Pyridine | Cyclohexanol, 1-Chloroethyl chloroformate precursor | Not specified | <20°C, Not specified | 92.5% | [4] |
| N,N-Dimethylaniline | Cyclohexanol, 1-Chloroethyl chloroformate precursor | Not specified | <20°C, Not specified | 93% | [4] |
Note: The data for Triethylamine, Pyridine (92.5% yield), and N,N-Dimethylaniline are derived from a patented process where 1-chloroethyl chloroformate is generated in situ from trichloromethyl chloroformate ("superpalite") and paraldehyde (B1678423) before the addition of cyclohexanol. While the initial step differs, the catalytic role of the amine in the crucial second step is comparable.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are the experimental protocols for the synthesis of this compound using different catalysts.
Protocol 1: Synthesis using Pyridine (88% Yield)[2]
-
A solution of 1.83 g of cyclohexanol and 1.45 g of pyridine in 30 ml of methylene chloride is cooled to -78°C.
-
With stirring, 2.0 ml of 1-chloroethyl chloroformate is added dropwise to the solution over a period of 10 minutes.
-
After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for 16 hours.
-
The reaction mixture is then washed with three 30-ml portions of saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate.
-
The solvent is distilled off under reduced pressure to yield the final product.
Protocol 2: Synthesis using Pyridine (94% Yield)[3]
-
Cyclohexanol (1.4 g, 13.97 mmol) is dissolved in CH₂Cl₂ (15 mL) under a nitrogen atmosphere at 0-5°C.
-
1-Chloroethyl chloroformate (2.0 g, 13.97 mmol) in CH₂Cl₂ (10 mL) is slowly added.
-
The solution is stirred for 15 minutes, and then pyridine (1.22 g, 15.42 mmol) in CH₂Cl₂ (2 mL) is added dropwise.
-
The reaction mixture is stirred overnight at room temperature.
-
CH₂Cl₂ (20 mL) and water (20 mL) are added to the reaction solution. The organic phase is separated, washed with water (3 x 20 mL), dried, and concentrated to give the product.
Protocol 3: General Procedure using Triethylamine, Pyridine, or N,N-Dimethylaniline[4]
This protocol describes a two-step process where 1-chloroethyl chloroformate is first synthesized and then reacted with cyclohexanol.
Step 1: Formation of 1-Chloroethyl Chloroformate
-
Trichloromethyl chloroformate is cooled to between -10°C and 0°C.
-
A catalytic amount of triethylamine, pyridine, or N,N-dimethylaniline is added.
-
Paraldehyde is added dropwise to the mixture.
Step 2: Synthesis of this compound
-
After the completion of the first reaction, an additional amount of triethylamine, pyridine, or N,N-dimethylaniline is added as the acid scavenger.
-
Cyclohexanol is then added dropwise while maintaining the reactor temperature below 20°C.
-
The mixture is stirred to complete the reaction.
-
The reaction product is washed with water, and the organic phase is separated and purified by vacuum distillation.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. The amine base then deprotonates the resulting oxonium ion to yield the final product and the hydrochloride salt of the amine.
Caption: General workflow for the synthesis of this compound.
The selection of the catalyst and the optimization of reaction conditions are critical for achieving high yields and purity of this compound. The data presented indicates that while pyridine is a highly effective catalyst, other tertiary amines such as triethylamine and N,N-dimethylaniline can provide comparable, and in some cases slightly superior, yields. The choice of catalyst may therefore also be influenced by factors such as cost, availability, and ease of removal during the work-up process.
References
Stability Showdown: 1-Chloroethyl Cyclohexyl Carbonate Versus Key Analogs for Pharmaceutical Development
A comprehensive guide for researchers and drug development professionals on the comparative stability of 1-Chloroethyl Cyclohexyl Carbonate and its analogs, featuring supporting experimental data and detailed protocols for stability assessment.
In the landscape of pharmaceutical sciences and organic synthesis, the stability of reagents is a cornerstone of reliable and reproducible outcomes. This compound, a versatile intermediate, is frequently employed in the synthesis of prodrugs, such as the angiotensin II receptor antagonist Candesartan Cilexetil. Its utility is intrinsically linked to its reactivity, which in turn is dictated by its stability under various conditions. This guide provides an in-depth comparison of the stability of this compound with that of structurally similar reagents, offering a data-driven perspective for informed selection in research and development.
At a Glance: Comparative Stability Insights
The stability of this compound is benchmarked against its close analogs, including other 1-chloroethyl carbonates and the parent cyclohexyl chloroformate. The primary modes of degradation for these compounds are hydrolysis and thermal decomposition.
Hydrolytic Stability
The susceptibility of these reagents to hydrolysis is a critical parameter, particularly in aqueous environments or in the presence of moisture. The hydrolysis of this compound is significantly influenced by pH and temperature, with accelerated degradation observed in both acidic and basic conditions.[1]
| Reagent | Condition | Rate Constant (s⁻¹) | Half-life (min) | Major Products |
| This compound | Acidic (pH 2.0, 25°C) | 2.3 x 10⁻⁴ | 50 | Cyclohexanol, CO₂, Chloroethanol |
| Acidic (pH 2.0, 60°C) | 1.2 x 10⁻³ | 10 | Cyclohexanol, CO₂, Chloroethanol | |
| Neutral (pH 7.0, 25°C) | 8.7 x 10⁻⁶ | 1330 | Mixed Products | |
| Basic (pH 10.0, 25°C) | 4.5 x 10⁻³ | 2.6 | Cyclohexanol, CO₂, Chloroethanol |
Table 1: Hydrolysis Kinetic Data for this compound.[1]
Thermal Stability
The thermal stability of these reagents is crucial for their storage and handling, as well as for conducting reactions at elevated temperatures. Chloroformates, a related class of compounds, exhibit a stability trend where aryl and primary alkyl chloroformates are more thermally stable than secondary alkyl chloroformates.[2] As this compound is a secondary alkyl carbonate, it is expected to have moderate thermal stability.
Datasheets for similar compounds like 1-Chloroethyl Isopropyl Carbonate indicate that the product is stable when stored in a closed drum in a cool, dry, and well-ventilated warehouse.[3] Prolonged storage may necessitate re-analysis to confirm purity.[3]
Visualizing Stability Assessment: A General Workflow
The following diagram illustrates a generalized workflow for assessing the stability of reactive intermediates like this compound.
Caption: A generalized workflow for conducting stability assessments.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and comparable stability data. Below are representative protocols for hydrolytic and thermal stability studies.
Protocol 1: Determination of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of the test compound at different pH values.
Materials:
-
Test compound (e.g., this compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions (pH 2, 7, and 10)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.
-
Reaction Setup: For each pH condition, add a small aliquot of the stock solution to a pre-heated (e.g., 25°C or 40°C) buffer solution to achieve a final concentration of approximately 50 µg/mL.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot with a mobile phase or a suitable solvent to stop further degradation.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining test compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the test compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Protocol 2: Assessment of Thermal Stability
Objective: To evaluate the thermal decomposition of the test compound.
Materials:
-
Test compound
-
GC-MS system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Sealed vials
Procedure:
-
Sample Preparation: Place a known amount of the test compound into several sealed vials.
-
Thermal Stress: Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Analysis of Degradants (GC-MS): At specified time points, cool a vial to room temperature and dissolve the contents in a suitable solvent. Analyze the solution by GC-MS to identify and quantify any degradation products.
-
DSC Analysis: To determine the onset of thermal decomposition, subject a small sample of the test compound to a temperature ramp in a DSC instrument. An exothermic event will indicate decomposition.
-
TGA Analysis: To determine the temperature at which mass loss occurs, heat a sample of the test compound in a TGA instrument under a controlled atmosphere.
Decomposition Pathways
Understanding the degradation pathways is crucial for predicting potential impurities and ensuring the quality of synthetic products. For this compound, two primary degradation routes are of concern.
Caption: Primary degradation pathways for this compound.
The hydrolytic pathway involves the cleavage of the carbonate ester bond, leading to the formation of cyclohexanol, chloroethanol, and carbon dioxide.[1] Thermally, the molecule can undergo elimination of hydrogen chloride to form vinyl cyclohexyl carbonate, which may further decompose.
Conclusion
The stability of this compound is a multifaceted issue influenced by pH, temperature, and the presence of moisture. The provided data indicates that the compound is most stable under neutral conditions and at lower temperatures. While a direct quantitative comparison with its analogs is limited by the availability of public data, the general principles of chemical reactivity suggest that its stability is comparable to other secondary alkyl carbonates and chloroformates. For critical applications, it is imperative that researchers and drug development professionals conduct their own stability studies under their specific experimental conditions, utilizing the protocols and understanding of degradation pathways outlined in this guide. This will ensure the integrity of their synthetic procedures and the quality of the final products.
References
Quantitative Analysis of 1-Chloroethyl Cyclohexyl Carbonate in Reaction Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical methods for the quantification of 1-Chloroethyl Cyclohexyl Carbonate in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of the most suitable method depends on factors such as the complexity of the reaction matrix, required sensitivity, and available instrumentation.
Introduction to this compound and its Analytical Importance
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor antagonist, Candesartan Cilexetil.[1] Accurate quantification of this compound in reaction mixtures is crucial for process optimization, yield determination, and quality control, ensuring minimal impurities in the final active pharmaceutical ingredient (API).
The typical synthesis of Candesartan Cilexetil involves the reaction of tritylcandesartan with this compound in the presence of a base like potassium carbonate and a solvent such as dimethylacetamide. The subsequent workup often involves extraction with solvents like isopropyl acetate (B1210297) and water. This results in a complex matrix containing the starting materials, product, inorganic salts, and potential by-products, necessitating robust analytical methods for accurate quantification.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. | Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei. |
| Selectivity | Good, can be optimized with different columns and mobile phases. | Excellent, provides structural information for peak identification. | Excellent, highly specific signals for the target analyte. |
| Sensitivity | Typically in the ppm (µg/mL) range. | High, can reach ppb (ng/mL) levels.[2] | Lower sensitivity, typically requires mg/mL concentrations. |
| Sample Preparation | Simple dilution of the reaction mixture. | May require extraction and derivatization for non-volatile components. | Simple dilution with a deuterated solvent and addition of an internal standard. |
| Analysis Time | Relatively short, typically 10-30 minutes per sample. | Longer, including sample preparation and chromatographic run time. | Fast data acquisition, but requires longer relaxation delays for accurate quantification. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Key Advantages | Robust, widely available, suitable for routine analysis. | High sensitivity and selectivity, definitive peak identification. | Primary analytical method, no need for a specific reference standard of the analyte, provides structural confirmation. |
| Key Disadvantages | Lower sensitivity compared to GC-MS. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, higher instrument cost. |
Experimental Protocols
This section provides detailed experimental methodologies for the quantification of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a published application for the analysis of this compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization based on the specific column and system.
-
Standard Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute a known amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the analysis of this compound.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or other suitable volatile organic solvent (for sample dilution)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the reaction mixture. For example, dilute the reaction mixture with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the extract to a suitable concentration for GC-MS analysis.
-
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Oven temperature program: Start at 80 °C, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.[2]
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Detection mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[2]
-
-
Quantification: Use a suitable internal standard for accurate quantification. Construct a calibration curve based on the peak area ratio of the analyte to the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general framework for qNMR analysis, which should be optimized for the specific instrument and sample.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
Internal Standard (IS): A certified reference material with known purity that has signals that do not overlap with the analyte. Maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene (B48636) are potential candidates.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the nuclei.
-
Use a 90° pulse angle for excitation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the quartet of the CH group adjacent to the chlorine atom) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
References
Orthogonal Protecting Group Strategies in the Context of 1-Chloroethyl Cyclohexyl Carbonate for Prodrug Synthesis
A Comparative Guide for Researchers in Drug Development
In the realm of pharmaceutical development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. This guide provides a comprehensive comparison of orthogonal protecting group strategies for alcohols, with a special focus on the stability and compatibility required when utilizing 1-Chloroethyl Cyclohexyl Carbonate (1-CECC) for the synthesis of prodrugs. While 1-CECC is not a traditional protecting group for alcohols that is subsequently removed, it serves as a key reagent for installing the 1-(cyclohexyloxycarbonyloxy)ethyl (cilexetil) promoiety onto carboxylic acids to enhance drug bioavailability. Understanding the stability of common alcohol protecting groups under the conditions of cilexetil ester formation is crucial for designing efficient and orthogonal synthetic routes.
This compound: An Overview
This compound (1-CECC) is a reagent primarily employed in the pharmaceutical industry to form the cilexetil ester of carboxylic acid-containing drugs, a well-known example being the antihypertensive drug Candesartan Cilexetil.[1][2] The cilexetil group is a prodrug moiety that is cleaved in the body by esterases to release the active pharmaceutical ingredient (API).[1]
The reaction involves the nucleophilic substitution of the chlorine atom in 1-CECC by a carboxylate anion, forming a 1-(cyclohexyloxycarbonyloxy)ethyl ester. This reaction is typically carried out in the presence of a base.
Orthogonal Protection of Alcohols: A Key Strategy
In a multi-step synthesis, it is often necessary to protect one or more alcohol functionalities while other transformations are carried out elsewhere in the molecule. An orthogonal protecting group strategy allows for the selective removal of one protecting group without affecting others.[3][4] This is particularly relevant when a molecule contains both alcohol and carboxylic acid groups, and the latter needs to be esterified with 1-CECC. The protecting group on the alcohol must remain intact during the esterification and be removable under conditions that do not cleave the newly formed cilexetil ester.
Comparison of Common Alcohol Protecting Groups
The following sections compare the performance of three widely used alcohol protecting groups—tert-Butyldimethylsilyl (TBS), Methoxymethyl (MOM), and Benzyl (B1604629) (Bn)—and their compatibility with the conditions required for cilexetil ester formation using 1-CECC.
Data Presentation: Stability and Reactivity
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability to 1-CECC Esterification (Base) | Orthogonality with Cilexetil Ester |
| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole (B134444), DMF | TBAF, THF; or Mild Acid (e.g., AcOH) | Stable | Orthogonal . Cilexetil ester is stable to fluoride-based deprotection. |
| MOM (Methoxymethyl) | MOMCl, DIPEA, DCM | Acid (e.g., HCl in MeOH) | Stable | Potentially Non-Orthogonal . Cilexetil ester may be sensitive to acidic conditions. |
| Bn (Benzyl) | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable | Orthogonal . Cilexetil ester is stable to hydrogenolysis. |
Experimental Protocols
Protection of a Primary Alcohol with TBSCl:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Perform an aqueous work-up and purify by column chromatography.
Deprotection of a TBS Ether:
-
Dissolve the TBS-protected alcohol (1.0 eq) in THF.
-
Add a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 eq).
-
Stir at room temperature for 1-2 hours.
-
Quench with saturated aqueous NH₄Cl and perform an aqueous work-up.
Protection of an Alcohol with MOMCl:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Add methoxymethyl chloride (MOMCl, 1.2 eq) dropwise at 0 °C.
-
Stir and allow to warm to room temperature.
-
Perform an aqueous work-up and purify by column chromatography.
Deprotection of a MOM Ether:
-
Dissolve the MOM-protected alcohol in a mixture of methanol (B129727) and a catalytic amount of concentrated HCl.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize with a base and perform an aqueous work-up.
Protection of an Alcohol with BnBr:
-
Suspend sodium hydride (NaH, 1.2 eq) in anhydrous THF.
-
Add a solution of the alcohol (1.0 eq) in THF dropwise at 0 °C.
-
Add benzyl bromide (BnBr, 1.2 eq) and stir at room temperature.
-
Quench with water and perform an aqueous work-up.
Deprotection of a Bn Ether:
-
Dissolve the benzyl-protected alcohol in ethanol (B145695) or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂).
-
Filter the catalyst and concentrate the solvent.
Visualization of Orthogonal Strategies
Logical Workflow for Orthogonal Protection
Caption: Workflow for an orthogonal strategy involving alcohol protection and subsequent esterification.
Decision Pathway for Protecting Group Selection
Caption: Decision tree for selecting an appropriate alcohol protecting group.
Conclusion
The selection of an appropriate protecting group for an alcohol is a critical decision in a synthetic route that involves the use of this compound for prodrug synthesis. Both TBS and Benzyl ethers demonstrate excellent orthogonality as they are stable under the basic conditions required for cilexetil ester formation and can be removed under conditions that do not affect the ester. In contrast, the acid-lability of the MOM group makes it a less ideal choice if acidic conditions are required for other transformations in the synthetic sequence. This guide provides the foundational information for researchers to devise robust and efficient orthogonal strategies in the development of novel therapeutics.
References
A Head-to-Head Battle of Esterification Reagents: 1-Chloroethyl Cyclohexyl Carbonate vs. Alternatives in Prodrug Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate esterification reagent is a critical step in the synthesis of prodrugs, particularly for carboxylic acid-containing active pharmaceutical ingredients (APIs). 1-Chloroethyl cyclohexyl carbonate has emerged as a key reagent in this field, notably in the production of the angiotensin II receptor blocker, candesartan (B1668252) cilexetil. This guide provides an objective comparison of this compound against its primary alternative, 1-iodoethyl cyclohexyl carbonate, and other acyloxyalkyl halides, supported by experimental data and detailed protocols to inform reagent selection in prodrug development.
The primary application of this compound is in the creation of prodrugs, which are inactive compounds that are metabolized in the body to release the active drug.[1] This strategy is often employed to enhance the bioavailability of a therapeutic agent.[1] The reagent is used to attach a (1-cyclohexyloxycarbonyloxy)ethyl group to the parent drug molecule.[1]
Performance Comparison: A Data-Driven Analysis
A direct quantitative comparison of esterification reagents is often challenging due to variations in reaction conditions across different studies. However, by examining the synthesis of prominent prodrugs, we can draw valuable insights into the performance of these reagents.
Key Alternatives to this compound:
-
1-Iodoethyl Cyclohexyl Carbonate: This is the most direct alternative, with the only structural difference being the halide. It is frequently used in the synthesis of the antibiotic cefotiam (B1212589) hexetil.
-
Acyloxymethyl Chlorides (or Halides): This is a broader class of reagents used to create acyloxyalkyl ester prodrugs. Examples include pivaloyloxymethyl chloride.
| Parameter | This compound | 1-Iodoethyl Cyclohexyl Carbonate | General Acyloxymethyl Halides |
| Primary Application | Candesartan Cilexetil Synthesis | Cefotiam Hexetil Synthesis | Broad, various prodrugs |
| Typical Reaction Yield | ~55-83% (for Candesartan prodrug intermediate)[2][3] | ~66% (for Cefotiam Hexetil)[4] | Highly variable depending on substrate and specific reagent |
| Typical Base Used | Potassium Carbonate[2][3] | Potassium Carbonate[4] | Often tertiary amines or inorganic carbonates |
| Typical Solvent | Acetonitrile, DMF[2][3] | N,N-Dimethylformamide (DMF)[4] | Acetonitrile, DMF, Dichloromethane |
| Reaction Temperature | Reflux (Acetonitrile)[2] | -5 to -10 °C (DMF)[4] | Variable, often room temperature to moderate heating |
| Relative Reactivity | Good | Generally higher than chloro- derivatives | Variable based on structure |
| Stability | Stable under recommended storage conditions (below 15°C, dry, well-ventilated)[5] | Generally less stable than chloro- derivatives, sensitive to light and moisture | Stability varies widely |
| Cost | Generally more cost-effective | Typically more expensive due to iodine | Cost varies significantly |
Note: Yields are highly dependent on the specific reaction conditions and substrates. The data presented here is for illustrative purposes based on available literature for specific syntheses.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of these reagents. Below are representative experimental protocols for the synthesis of prodrugs using this compound and 1-iodoethyl cyclohexyl carbonate.
Protocol 1: Synthesis of a Candesartan Prodrug Intermediate using this compound
This protocol is adapted from the synthesis of a key intermediate in the production of candesartan cilexetil.
Materials:
-
Trityl Candesartan
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Water
Procedure:
-
Suspend Trityl Candesartan (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2 equivalents) and this compound (1.5 equivalents) to the suspension.[2]
-
Heat the reaction mixture to reflux and stir for approximately 6 hours.[2]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.[2]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of Cefotiam Hexetil using 1-Iodoethyl Cyclohexyl Carbonate
This protocol outlines the esterification of cefotiam to its prodrug form, cefotiam hexetil.
Materials:
-
Cefotiam Hydrochloride
-
Potassium Carbonate (K₂CO₃)
-
1-Iodoethyl Cyclohexyl Carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Sodium Chloride Solution
Procedure:
-
In a reaction vessel, dissolve cefotiam hydrochloride (1 equivalent) in N,N-dimethylformamide and cool the solution to 0 to -5 °C.
-
Add anhydrous potassium carbonate (approximately 2.2-2.5 equivalents) in portions while maintaining the low temperature and stir for 2-2.5 hours.[4]
-
Add a pre-cooled solution of 1-iodoethyl cyclohexyl carbonate (approximately 2.5-3 equivalents) to the reaction mixture, ensuring the temperature remains between -4 and -6 °C.[4]
-
Allow the esterification reaction to proceed for 8-10 minutes.[4]
-
After the reaction is complete, the crude cefotiam hexetil is worked up by adding it to a mixture of sodium chloride solution and ethyl acetate for extraction.[4]
-
The organic layer is separated, washed, and the solvent is evaporated to obtain the crude product.
-
The crude product is then purified, which may involve further extractions and recrystallization.[4]
Visualizing the Workflow: From Reagent to Prodrug
The following diagrams illustrate the general workflow for the synthesis of the esterification reagents and their subsequent application in prodrug formation.
Safety and Handling
Proper handling of these reagents is paramount for laboratory safety.
-
This compound: This compound is a combustible liquid and causes severe skin burns and eye damage.[6][7] It is crucial to handle it in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[8] In case of contact, immediately flush the affected area with plenty of water.[7] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Store in a cool (below 15°C), dry, and well-ventilated place in a tightly closed container.[5]
-
1-Iodoethyl Cyclohexyl Carbonate: This reagent is also an irritant and should be handled with care. Similar to its chloro- counterpart, it should be used in a well-ventilated area with appropriate personal protective equipment. It is generally less stable than the chloro- derivative and should be protected from light and moisture.
Concluding Remarks
The choice between this compound and its alternatives, primarily 1-iodoethyl cyclohexyl carbonate, depends on several factors. While the iodo- derivative is generally more reactive, which can be advantageous in some syntheses, this increased reactivity often comes at the cost of lower stability and higher price. This compound often provides a good balance of reactivity, stability, and cost-effectiveness, making it a widely used reagent in the pharmaceutical industry.
Ultimately, the optimal reagent will be determined by the specific requirements of the synthesis, including the nature of the API, desired reaction kinetics, and economic considerations. The data and protocols provided in this guide aim to equip researchers with the necessary information to make an informed decision for their prodrug development projects.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 4. CN102424687A - Preparation method of cefotiam hexetil hydrochloride - Google Patents [patents.google.com]
- 5. framochem.com [framochem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. biocrick.com [biocrick.com]
Safety Operating Guide
Proper Disposal of 1-Chloroethyl Cyclohexyl Carbonate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Chloroethyl Cyclohexyl Carbonate, ensuring the safety of laboratory personnel and the protection of the environment.
Essential Safety and Hazard Information
This compound is a chemical that requires careful handling due to its hazardous properties. It is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects.[1] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 99464-83-2 |
| Molecular Formula | C9H15ClO3 |
| Molecular Weight | 206.67 g/mol |
| Appearance | Colorless liquid or oil |
| Boiling Point | 156°C (lit.) |
| Melting Point | 331°C (lit.) |
| LD50 (rat, oral) | 5600 mg/kg |
Data sourced from multiple safety data sheets.[1][2][4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] This typically involves incineration under controlled conditions.[1][4] Under no circumstances should this chemical be discharged into sewer systems or the environment. [1]
Waste Collection and Storage
-
Container Selection : Use a dedicated, properly labeled, and sealed waste container for collecting this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3][5] The storage area should be secure and accessible only to authorized personnel.[1][2][5]
Disposal Procedure
-
Contact EHS : When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation : Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Professional Disposal : The EHS department will coordinate with a licensed chemical waste disposal company for the transportation and ultimate destruction of the chemical, likely through high-temperature incineration with flue gas scrubbing.[1]
Spill and Contaminated Material Management
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.[1][3] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2] Collect the absorbent material and any contaminated items (e.g., gloves, lab coats) into a sealed, labeled hazardous waste container.[1][3] Do not use combustible materials, such as paper towels, to clean up spills. Remove all sources of ignition and use non-sparking tools.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-Chloroethyl Cyclohexyl Carbonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like 1-Chloroethyl Cyclohexyl Carbonate (CAS No. 99464-83-2).[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling.[3] It is known to cause severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects.[3]
GHS Hazard Statements: H314, H317, H341
| Hazard Class | Category | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger |
| Skin Sensitization | 1 | GHS07 | Warning |
| Germ Cell Mutagenicity | 2 | GHS08 | Warning |
| Flammable liquids | 4 | None | Warning |
Data sourced from multiple safety data sheets.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield.[4] | Protects against splashes and vapors that can cause severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Butyl rubber).[4] Always inspect gloves before use and use proper removal technique.[1] | Prevents skin contact which can cause severe burns and sensitization.[3][4] |
| Body Protection | Chemical-resistant suit or coveralls, waterproof apron, and boots.[4][5] | Provides full-body protection from accidental splashes and spills.[4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[1][4] | Protects against inhalation of harmful vapors and mists.[1] |
PPE Selection and Usage Workflow
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mist.[3]
-
Use non-sparking tools to prevent ignition.[3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from heat, sparks, and open flames.[6]
-
Store locked up and away from incompatible materials.[3] Recommended storage temperature is room temperature for short term and -20°C for long term.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6] |
Emergency Response Logic
Caption: Logical flow of actions in an emergency exposure situation.
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Absorb: Use an inert absorbent material to collect the spilled substance.
-
Collect: Place the absorbed material into a suitable, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this chemical and its container at a licensed chemical destruction plant.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[3]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. biocrick.com [biocrick.com]
- 2. Page loading... [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 5. chlorinetechservices.co.za [chlorinetechservices.co.za]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
